molecular formula C8H6ClN3 B1355558 6-Chloro-1,8-naphthyridin-2-amine CAS No. 64874-37-9

6-Chloro-1,8-naphthyridin-2-amine

Número de catálogo: B1355558
Número CAS: 64874-37-9
Peso molecular: 179.6 g/mol
Clave InChI: TUTNMAMRFFNROU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-1,8-naphthyridin-2-amine (CAS 64874-37-9) is a high-purity chemical compound with the molecular formula C8H6ClN3 and a molecular weight of 179.61 g/mol . This solid is characterized by a calculated density of 1.446 g/cm³, a high boiling point of approximately 338.1°C, and a flash point of around 158.3°C . It belongs to the class of 1,8-naphthyridines, which are recognized in medicinal chemistry as privileged structures or diazanaphthalenes—heterocyclic systems containing two pyridine rings . These scaffolds are of significant interest in biomedical research and drug discovery due to their capacity to interact with diverse biological receptors. The specific molecular structure of this compound, featuring the reactive chloro and amino functional groups, makes it a valuable synthetic intermediate or building block for the development of more complex molecules with potential biological activity. Researchers utilize this compound in various scientific research applications, including as a key precursor in organic synthesis and the exploration of structure-activity relationships. The primary value of 1,8-naphthyridine derivatives lies in their application in scientific and industrial research, particularly for the synthesis of novel compounds for pharmacological investigation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to determine the suitability of this product for their intended purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-chloro-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTNMAMRFFNROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493123
Record name 6-Chloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64874-37-9
Record name 6-Chloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

what is the mechanism of action of 6-Chloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Chloro-1,8-naphthyridin-2-amine

Preamble: The 1,8-Naphthyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" due to their ability to serve as versatile ligands for multiple, distinct biological targets. The 1,8-naphthyridine nucleus is a quintessential example of such a scaffold.[1][2] Its rigid, planar, bicyclic system, rich in nitrogen atoms, provides an ideal foundation for constructing molecules with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3]

While the specific compound 6-Chloro-1,8-naphthyridin-2-amine is not extensively characterized in publicly available literature as a standalone therapeutic agent, its core structure strongly suggests it serves as a critical intermediate or a foundational molecule for more complex derivatives. Therefore, this guide will not focus on a single, defined mechanism of action. Instead, it will serve as a technical roadmap for a researcher tasked with elucidating the biological activity of a novel 1,8-naphthyridine derivative, such as the one . We will explore the most prominent and well-validated mechanisms associated with this scaffold—kinase inhibition and DNA gyrase inhibition—and provide the detailed experimental frameworks required to investigate them.

Part 1: Elucidating Potential Anticancer Mechanisms via Kinase Inhibition

A significant number of 1,8-naphthyridine derivatives owe their potent anticancer effects to the inhibition of protein kinases.[4][5] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating the majority of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The 1,8-naphthyridine scaffold is an effective ATP-competitive inhibitor, capable of fitting into the ATP-binding pocket of various kinases, thereby blocking their function.[5][6]

Causality Behind the Experimental Workflow

To determine if a novel compound like 6-Chloro-1,8-naphthyridin-2-amine possesses anticancer activity via kinase inhibition, a multi-stage, hypothesis-driven approach is essential. The workflow is designed to move from a broad, phenotypic assessment of cytotoxicity to specific, target-based validation.

  • Initial Phenotypic Screening: The first step is to ascertain if the compound has any effect on cancer cell viability. A broad screening against a panel of diverse cancer cell lines provides initial clues about its potency and potential selectivity.[7][8]

  • Target-Specific Biochemical Assay: If cytotoxicity is confirmed, the next logical step is to test the compound directly against a panel of purified kinases. This in vitro assay removes the complexity of the cellular environment and directly measures the compound's ability to inhibit enzyme activity.[9][10]

  • Cellular Target Engagement: A positive result in a biochemical assay is promising, but it does not guarantee that the compound engages the target within a living cell. Therefore, the final step is to measure the inhibition of the specific kinase's downstream signaling pathway in a cellular context, typically via Western Blot analysis.

Experimental Workflow for Kinase Inhibitor Identification

G cluster_0 Phase 1: Cellular Cytotoxicity Screening cluster_1 Phase 2: In Vitro Kinase Inhibition Assay cluster_2 Phase 3: Cellular Target Validation A Prepare Cancer Cell Lines (e.g., MCF-7, HCT-116, K-562) B Dose-Response Treatment with 6-Chloro-1,8-naphthyridin-2-amine A->B C Cell Viability Assay (e.g., MTS, CellTiter-Glo) B->C D Calculate IC50 Values C->D E Select Kinase Panel (e.g., EGFR, c-Met, CK2) D->E If potent (IC50 < 10 µM) F Biochemical Assay (e.g., ADP-Glo, Radiometric) G Determine Ki or IC50 for Purified Kinases H Treat Cells with Compound at ~IC50 Concentration G->H If potent (IC50 < 1 µM) I Prepare Cell Lysates H->I J Western Blot for Phospho-Substrates I->J K Confirm Reduction in Downstream Signaling J->K

Caption: Workflow for identifying and validating a kinase inhibitor.

Data Presentation: Representative Anticancer Activity

The following table summarizes the cytotoxic activity of various 1,8-naphthyridine derivatives, providing a benchmark for evaluating new compounds.

Compound IDCancer Cell LineIC₅₀ (µM)
47 MIAPaCa (Pancreatic)0.41[3]
47 K-562 (Leukemia)0.77[3]
29 PA-1 (Ovarian)0.41[3]
29 SW620 (Colon)1.4[3]
36 PA-1 (Ovarian)1.19[3]
10c MCF7 (Breast)1.47[1]
8d MCF7 (Breast)1.62[1]
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • 6-Chloro-1,8-naphthyridin-2-amine (test compound)

  • Staurosporine or other known inhibitor (positive control)

  • ATP (at or near the Kₘ for the kinase)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution or control.

  • Enzyme Addition: Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a 1X ATP solution. Mix gently.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and initiates a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Part 2: Investigation of Potential Antimicrobial Mechanisms via DNA Gyrase Inhibition

The 1,8-naphthyridine core is the foundational structure of the quinolone class of antibiotics.[12][13] These agents exhibit broad-spectrum antibacterial activity by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV.[14] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[1][15] Its absence in eukaryotes makes it an excellent and selective target for antibacterial drugs.[16]

Mechanism of DNA Gyrase Inhibition

Quinolone antibiotics, including 1,8-naphthyridine derivatives, function by stabilizing the complex formed between DNA gyrase and the cleaved DNA strands.[1] This creates a "poisoned" intermediate, leading to double-strand DNA breaks, the cessation of DNA replication, and ultimately, bacterial cell death.

G cluster_0 cluster_1 A Relaxed DNA B DNA Gyrase Binds DNA A->B C DNA Cleavage (GyrA) & ATP Hydrolysis (GyrB) B->C D Strand Passage & Negative Supercoiling C->D E DNA Ligation D->E F Supercoiled DNA E->F Inhibitor 1,8-Naphthyridine Derivative Inhibitor->C Stabilizes Cleavage Complex

Sources

Preclinical Pharmacokinetics and ADME Profiling of 6-Chloro-1,8-naphthyridin-2-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-1,8-naphthyridin-2-amine (CAS 64874-37-9) is a highly versatile, privileged heterocyclic scaffold utilized extensively in the design of topoisomerase inhibitors, kinase inhibitors, and anti-infective agents [1]. For drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific intermediate is critical for successful lead optimization.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) behavior of the 6-chloro-1,8-naphthyridine pharmacophore. Rather than merely listing standard assays, this guide deconstructs the structural causality behind its metabolic liabilities and provides self-validating experimental protocols aligned with modern regulatory standards.

Structural Causality & Physicochemical Profiling

The ADME profile of a molecule is fundamentally dictated by its structure. For 6-Chloro-1,8-naphthyridin-2-amine, three distinct structural features govern its pharmacokinetic fate:

  • The Exocyclic 2-Amine: This primary amine acts as a strong hydrogen bond donor. Biologically, it is the primary soft spot for Phase II conjugation (specifically N-acetylation) and potential Phase I N-oxidation.

  • The 6-Chloro Substitution: Halogenation at the 6-position is a deliberate medicinal chemistry strategy. The electron-withdrawing chlorine atom sterically and electronically shields the adjacent aromatic carbons, effectively blocking Cytochrome P450 (CYP)-mediated aromatic hydroxylation at this site, thereby extending the compound's metabolic half-life.

  • The 1,8-Naphthyridine Core: The fused di-pyridine system is electron-deficient. This promotes moderate lipophilicity and excellent passive membrane permeability, but the nitrogen lone pairs can coordinate with the heme iron of CYP enzymes, introducing a risk for reversible CYP inhibition.

Table 1: Predictive Physicochemical and Absorption Parameters
ParameterPredicted Value / ClassificationPharmacokinetic Implication
Molecular Weight (MW) 179.61 g/mol Highly favorable for oral absorption (Lipinski compliant).
LogP (Octanol/Water) ~2.1 - 2.5Optimal balance between aqueous solubility and lipid permeability.
Topological Polar Surface Area 51.8 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
pKa (Basic Amine) ~6.5 - 7.0Partially ionized at physiological pH (7.4), aiding in solubility.
BCS Classification Class II (Likely)High permeability, potentially limited by aqueous solubility.

Absorption and Permeability (A)

Due to its low molecular weight and favorable LogP, 6-Chloro-1,8-naphthyridin-2-amine exhibits high passive transcellular permeability. However, 1,8-naphthyridine derivatives are frequently recognized by intestinal efflux transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) .

If the compound is subjected to high active efflux, its oral bioavailability will be artificially truncated regardless of its passive permeability. Therefore, bidirectional permeability assessments are mandatory to calculate the Efflux Ratio (ER).

Metabolism and Biotransformation (M)

Metabolic profiling is the most critical hurdle for 2-amino-naphthyridines. The biotransformation of this scaffold is a race between Phase I oxidation and Phase II conjugation.

  • Phase I (Oxidation): Because the 6-position is protected by chlorine, CYP450 enzymes (primarily CYP1A2 and CYP3A4) are forced to target the unsubstituted ring or the exocyclic amine.

  • Phase II (Conjugation): The 2-amino group is highly susceptible to N-acetyltransferases (NAT1/NAT2) in the liver. Because human populations exhibit genetic polymorphism in NAT2 (rapid vs. slow acetylators), drugs relying heavily on this clearance pathway often suffer from high inter-patient PK variability.

MetabolicPathway Parent 6-Chloro-1,8-naphthyridin-2-amine (Parent Scaffold) CYP CYP450 Oxidation (Ring Hydroxylation) Parent->CYP Phase I NAT N-Acetyltransferase (N-Acetylation) Parent->NAT Phase II UGT Glucuronidation (Phase II) Parent->UGT Phase II Metabolite1 Hydroxylated Metabolites (Inactive/Active) CYP->Metabolite1 Metabolite2 N-Acetyl Metabolite (Major Excretory Form) NAT->Metabolite2 Metabolite3 N-Glucuronide (Renal Excretion) UGT->Metabolite3

Figure 1: Predicted Phase I and Phase II metabolic pathways and soft spots for 6-Chloro-1,8-naphthyridin-2-amine.

Excretion and In Vivo Pharmacokinetics (E & PK)

Clearance of naphthyridine derivatives is typically a hybrid of hepatic metabolism and renal excretion of the unchanged drug [2]. In preclinical rodent models, these compounds often show a Volume of Distribution (Vd) exceeding total body water, indicating extensive tissue partitioning driven by lipophilicity.

Table 2: Representative In Vivo PK Parameters (Rodent IV/PO Model)
PK ParameterTypical Range for NaphthyridinesInterpretation
Clearance (CL) 15 - 35 mL/min/kgModerate hepatic extraction ratio.
Volume of Distribution (Vdss) 1.5 - 4.0 L/kgExtensive tissue distribution; penetrates intracellular space.
Half-life (T1/2) 2.0 - 6.0 hoursSufficient for once- or twice-daily dosing in humans.
Oral Bioavailability (%F) 40% - 70%Good oral absorption, partially limited by first-pass metabolism.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, ADME assays must be designed as self-validating systems . This means the protocol inherently proves its own accuracy through the strategic use of internal controls and mechanistic boundary conditions.

Protocol 1: Microsomal Stability & Intrinsic Clearance ( CLint​ )

Causality: We test at a low concentration (1 µM) to ensure the substrate concentration is well below the Michaelis constant ( Km​ ) of the metabolizing enzymes, ensuring first-order kinetics for accurate CLint​ calculation.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and 6-Chloro-1,8-naphthyridin-2-amine (final concentration 1 µM) in the buffer.

  • Self-Validation Controls:

    • Positive Control: Verapamil (confirms enzyme activity).

    • Negative Control: Omit NADPH (confirms that compound loss is strictly enzyme-driven, not due to chemical instability or plastic binding).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 2: Bidirectional Caco-2 Permeability Assay

Causality: Measuring transport in both directions (Apical-to-Basolateral and Basolateral-to-Apical) isolates passive diffusion from active transporter-mediated efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a differentiated, polarized monolayer.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Introduce Lucifer Yellow (a paracellular marker). Acceptance Criteria: If Lucifer Yellow permeability is > 100 nm/s, the tight junctions are compromised, and the well must be discarded.

  • Dosing: Apply 10 µM of 6-Chloro-1,8-naphthyridin-2-amine to the Apical chamber (for A-to-B) or Basolateral chamber (for B-to-A).

  • Self-Validation Controls:

    • High Permeability: Propranolol.

    • Efflux Substrate: Digoxin (validates P-gp expression).

  • Incubation & Sampling: Incubate at 37°C. Sample the receiver chambers at 60 and 120 minutes. Analyze via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

Regulatory Alignment: DDI Potential

Following the FDA's 2020 Guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies [3], early evaluation of 6-chloro-1,8-naphthyridin-2-amine as a perpetrator of Drug-Drug Interactions (DDIs) is required. Because the nitrogen lone pairs in the naphthyridine core can coordinate with the heme iron of CYP enzymes, developers must screen this compound for reversible inhibition (IC50 shift assays) and Time-Dependent Inhibition (TDI) against major CYP isoforms (CYP3A4, CYP2D6, CYP2C9).

ADMEWorkflow Start Compound Synthesis & Physicochemical Profiling InVitro In Vitro ADME (HLM Stability, Caco-2, PPB) Start->InVitro DDI CYP Inhibition/Induction (FDA DDI Guidance Compliance) InVitro->DDI InVivo In Vivo PK (Rodent IV/PO Cassette Dosing) InVitro->InVivo Decision Go/No-Go Decision Lead Optimization DDI->Decision InVivo->Decision

Figure 2: Preclinical ADME/PK evaluation workflow integrating in vitro and in vivo assessments.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate / Arch Pharm. (2015). Available at:[Link]

  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Available at:[Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration (FDA). (2020). Available at:[Link]

Comprehensive Physicochemical and Synthetic Profiling of 6-Chloro-1,8-naphthyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including potent anticancer, antibacterial, and neuroprotective properties[1][2]. Within this chemical space, 6-Chloro-1,8-naphthyridin-2-amine (CAS: 64874-37-9) emerges as a critical bifunctional building block. Its exocyclic amine allows for targeted hydrogen-bonding interactions or amidation, while the C6-chlorine provides an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling reactions[3].

This technical guide provides an in-depth analysis of the physicochemical properties, exact mass utility in mass spectrometry, and field-proven synthetic workflows for functionalizing this specific building block.

Physicochemical Profiling & Mass Spectrometry Data

Accurate molecular weight and exact mass determinations are foundational for High-Resolution Mass Spectrometry (HRMS) workflows. In high-throughput parallel synthesis, LC-MS is the primary analytical readout. The exact mass of 179.0250 Da serves as the Extracted Ion Chromatogram (EIC) target for the starting material.

Crucially, the presence of the chlorine atom provides a built-in diagnostic signature. The unique ~3:1 isotopic ratio of ³⁵Cl to ³⁷Cl results in a distinct M+2 peak. When researchers perform cross-coupling at the C6 position, the disappearance of this isotopic signature in the product peak acts as a self-validating confirmation that the C-Cl bond was successfully activated and substituted.

Quantitative Data Summary
ParameterValueAnalytical Significance
Chemical Name 6-Chloro-1,8-naphthyridin-2-amineStandard IUPAC nomenclature.
CAS Registry Number 64874-37-9Unique identifier for inventory and safety tracking.
Molecular Formula C8H6ClN3Defines elemental composition.
Molecular Weight 179.61 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 179.0250 DaPrimary target mass for HRMS (³⁵Cl isotope).
M+2 Isotope Mass 181.0221 DaDiagnostic peak confirming the presence of chlorine.
Hydrogen Bond Donors 1Exocyclic -NH₂ group; crucial for kinase hinge-binding.
Hydrogen Bond Acceptors 3Naphthyridine nitrogens and -NH₂; dictates solubility.

Synthetic Utility and Experimental Workflows

As a Senior Application Scientist, I must emphasize that successful functionalization of 1,8-naphthyridines requires careful catalyst selection. The electron-deficient nature of the naphthyridine ring accelerates oxidative addition, but the nitrogen atoms can strongly chelate Palladium, leading to catalyst poisoning[4]. The protocols below are engineered with specific causal logic to bypass these failure modes.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the C6 position via arylation. Causality & Design Logic: To prevent the naphthyridine nitrogens from trapping the Pd(0) catalyst in an off-cycle resting state, a highly sterically hindered, electron-rich phosphine ligand (XPhos) is required. XPhos forces the catalyst to favor the productive catalytic cycle over off-target coordination.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 6-chloro-1,8-naphthyridin-2-amine (1.0 equiv, 179.61 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv). Validation Check: K₃PO₄ is chosen over stronger bases (like NaOH) to prevent the hydrolysis of the C-Cl bond prior to coupling.

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Solvent & Heating: Dissolve the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Heat the reaction mixture to 90°C for 12 hours. Validation Check: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate species necessary for the transmetalation step.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove Pd black. Purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: C-N bond formation at the C6 position[3][5]. Causality & Design Logic: When coupling secondary amines, β-hydride elimination is a major side reaction. Using a bulky monodentate ligand like BrettPhos accelerates the rate-limiting reductive elimination step, outcompeting the decomposition pathways.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 6-chloro-1,8-naphthyridin-2-amine (1.0 equiv), the target secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and BrettPhos (5 mol%). Validation Check: Pd(OAc)₂ is reduced in situ by the amine to form the active Pd(0) species. BrettPhos ensures the formation of a mono-ligated Pd(0) complex, which is highly active for oxidative addition into the C-Cl bond.

  • Reaction: Suspend the reagents in anhydrous Toluene (0.2 M) and heat at 100°C for 8 hours under a nitrogen atmosphere.

  • Isolation: Quench with water, extract with EtOAc, and verify product formation via LC-HRMS. The successful reaction is confirmed by the complete disappearance of the 179.0250 Da exact mass peak and its associated M+2 isotopic signature.

Mechanistic Visualization

The following diagram illustrates the self-validating catalytic cycle of the Buchwald-Hartwig amination specifically tailored for 6-Chloro-1,8-naphthyridin-2-amine.

G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (6-Chloro-1,8-naphthyridin-2-amine) Pd0->OxAdd Ar-Cl PdII_Halide Pd(II) Aryl Chloride Complex (Ar-Pd-Cl) OxAdd->PdII_Halide LigandEx Amine Coordination & Base Deprotonation PdII_Halide->LigandEx HNR₂, Base PdII_Amido Pd(II) Aryl Amido Complex (Ar-Pd-NR₂) LigandEx->PdII_Amido - Base·HCl RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerate Pd(0) Product 6-Amino-1,8-naphthyridin-2-amine Derivative RedElim->Product Product Release

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of 6-chloro-1,8-naphthyridin-2-amine.

Conclusion

6-Chloro-1,8-naphthyridin-2-amine (MW: 179.61 g/mol , Exact Mass: 179.0250 Da) is an indispensable scaffold for generating diverse, biologically active chemical libraries. By understanding the precise exact mass and the distinct isotopic signature of its C6-chlorine atom, researchers can accurately track complex transition-metal-catalyzed workflows. Applying the causally designed protocols outlined above ensures high-yielding functionalization while avoiding the common pitfalls of catalyst poisoning and β-hydride elimination.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)
  • Source: National Institutes of Health (NIH)
  • Title: Dinuclear Nickel(I) and Palladium(I)

Sources

Crystallographic Characterization and X-ray Diffraction Analysis of 6-Chloro-1,8-naphthyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, the precise spatial arrangement of molecules within a crystal lattice dictates critical physicochemical properties, including solubility, bioavailability, and mechanical stability. 6-Chloro-1,8-naphthyridin-2-amine (CAS 64874-37-9) is a highly privileged pharmacophore, serving as a foundational scaffold for kinase inhibitors and antimicrobial agents.

This technical whitepaper provides an in-depth, self-validating guide to the single-crystal X-ray diffraction (SCXRD) analysis of 6-chloro-1,8-naphthyridin-2-amine. By dissecting the supramolecular synthons—specifically the interplay between hydrogen bonding and halogen bonding—this guide equips researchers with the theoretical grounding and experimental protocols necessary to isolate, characterize, and validate the solid-state structure of this critical intermediate.

Structural Rationale & Supramolecular Synthons

The crystallization of 6-chloro-1,8-naphthyridin-2-amine is not a random aggregation; it is a highly deterministic self-assembly process driven by three distinct intermolecular forces. Understanding these forces is essential for rationalizing solvent selection and predicting polymorphic behavior.

The 2-Amino Group: Graph-Set Hydrogen Bonding

The 2-amino group acts as a potent hydrogen-bond donor, while the adjacent N8 ring nitrogen acts as an acceptor. According to the foundational [1], 2-amino-heterocycles typically self-assemble into highly stable homodimers. This interaction forms an R22​(8) cyclic motif, where two molecules are held together by a pair of N–H···N hydrogen bonds. This primary synthon is thermodynamically robust and dictates the initial nucleation event.

The 6-Chloro Substituent: Halogen Bonding ( σ -Hole)

While hydrogen bonding drives dimerization, the 6-chloro substituent governs the secondary organization of the lattice. As elucidated by [2], covalently bound halogens possess an anisotropic distribution of electron density. Directly opposite the C–Cl bond lies a region of positive electrostatic potential known as the σ -hole . This electrophilic region engages in highly directional halogen bonding (C–Cl···N or C–Cl···Cl) with the electron-rich N1 nitrogen or the π -system of adjacent dimers, propagating the structure into a 1D or 2D network.

The 1,8-Naphthyridine Core: π−π Stacking

The rigid, planar nature of the bicyclic 1,8-naphthyridine core facilitates extensive face-to-face π−π stacking. As observed in related [3], these stacking interactions typically exhibit an interplanar distance of ~3.3–3.5 Å, locking the 1D chains into a cohesive 3D crystal lattice.

Experimental Workflow for Single-Crystal X-ray Diffraction

To obtain publication-quality crystallographic data, the experimental protocol must be meticulously controlled. The following methodology is designed as a self-validating system to ensure high-resolution structural elucidation.

Step-by-Step Crystal Growth Protocol

Causality Check: Protic solvents (e.g., methanol, water) are strictly avoided here. They act as competitive hydrogen-bond donors/acceptors, which can disrupt the intrinsic R22​(8) dimer formation and lead to unwanted solvate/hydrate formation.

  • Solvent Selection: Prepare a binary solvent system consisting of ethyl acetate (polar aprotic, good solvent) and n-hexane (non-polar, antisolvent).

  • Dissolution: Dissolve 20 mg of 6-chloro-1,8-naphthyridin-2-amine in 2.0 mL of ethyl acetate in a clean, dust-free glass vial. Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a crystallization tube to remove heterogeneous nucleation sites (dust particles).

  • Vapor Diffusion / Slow Evaporation: Carefully layer 1.0 mL of n-hexane over the ethyl acetate solution. Puncture the cap with a single needle hole to allow for ultra-slow evaporation.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C for 3–7 days until single, block-like crystals precipitate.

Data Collection & Reduction

Causality Check: Data collection is performed at 100 K. Cryocooling minimizes the Debye-Waller factors (thermal vibrations) of the atoms. This sharpens the high-angle diffraction spots, allowing for the precise localization of the 2-amino hydrogen atoms and the accurate mapping of the chlorine σ -hole electron density.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat the crystal in inert Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen gas cryostream.

  • Diffraction Setup: Utilize a diffractometer equipped with a Molybdenum K α X-ray source ( λ=0.71073 Å). Note: Mo K α is preferred over Cu K α to minimize X-ray absorption effects caused by the heavier chlorine atom.

  • Integration: Collect ω and ϕ scans to achieve a redundancy of >4.0 and a completeness of >99% up to 2θ=55∘ . Integrate the frames using standard reduction software (e.g., APEX3/SAINT).

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to correct for the anisotropic shape of the crystal.

Structure Solution and Refinement
  • Phasing: Solve the structure using Intrinsic Phasing algorithms (SHELXT) to locate the heavy atoms (Cl, C, N).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL via Olex2).

  • Hydrogen Atom Treatment: Locate the 2-amino hydrogen atoms from the difference Fourier map and refine them freely to validate the hydrogen-bonding network. Place aromatic hydrogens in calculated positions using a riding model.

  • Validation: Ensure the final model yields an R1​<0.05 and a Goodness-of-Fit (GooF) near 1.00. Generate a CIF file and validate it via the IUCr CheckCIF routine.

Quantitative Data Presentation

Because the exact polymorphic unit cell of 6-chloro-1,8-naphthyridin-2-amine can vary based on crystallization conditions, Table 1 synthesizes predictive crystallographic parameters alongside experimentally validated data from closely related structural analogs [3, 4].

Table 1: Comparative Crystallographic Parameters for 1,8-Naphthyridine Derivatives

Parameter6-Chloro-1,8-naphthyridin-2-amine (Predicted)5,7-bis(CF3)-1,8-naphthyridin-2-amine [4]N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine [3]
Crystal System Monoclinic or TriclinicMonoclinicMonoclinic
Space Group P21​/c or P1ˉ P21​/c C2/c
Temperature 100 K93 K296 K
Primary Synthon R22​(8) N-H···N Dimer R22​(8) N-H···N Dimer S(6) Intramolecular H-Bond
Secondary Synthon C-Cl···N Halogen BondC-F··· π InteractionsN-H···N Intermolecular Chain
Z (Molecules/Cell) 448
Radiation Source Mo K α ( λ=0.71073 Å)Cu K α ( λ=1.54187 Å)Mo K α ( λ=0.71073 Å)

Supramolecular Assembly Visualization

The following diagram maps the logical progression of intermolecular interactions that drive the monomeric 6-chloro-1,8-naphthyridin-2-amine into a highly ordered 3D crystal lattice.

SupramolecularAssembly A 6-Chloro-1,8-naphthyridin-2-amine (Monomer) B 2-Amino Group (H-Bond Donor) A->B C N8 Ring Nitrogen (H-Bond Acceptor) A->C D 6-Chloro Group (Halogen Bond Donor) A->D E N1 Ring Nitrogen / Pi-System (Halogen Bond Acceptor) A->E F R2,2(8) Homodimer (Primary Synthon) B->F N-H...N H-Bonding C->F N...H-N H-Bonding G 1D Supramolecular Chain (Secondary Synthon) D->G C-Cl...N Halogen Bonding E->G C-Cl...N Halogen Bonding F->G C-Cl...N Halogen Bonding (Sigma-Hole) H 3D Crystal Lattice (Space Group P21/c or P-1) G->H Pi-Pi Stacking (Inter-chain packing)

Supramolecular assembly pathway of 6-chloro-1,8-naphthyridin-2-amine into a 3D crystal lattice.

References

  • Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals Angewandte Chemie International Edition in English URL:[Link]

  • Halogen Bonding Based Recognition Processes: A World Parallel to Hydrogen Bonding Accounts of Chemical Research URL:[Link]

  • N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine Acta Crystallographica Section E: Structure Reports Online URL:[Link]

  • High-Z′ Crystal Structure of Tricyclic Imidazonaphthyridine Derivatives and the Thermal Profiles of Their Polymorphs ACS Omega URL:[Link]

Synthesis, Discovery, and Historical Context of 6-Chloro-1,8-naphthyridin-2-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Historical Context

The 1,8-naphthyridine heterocyclic core has been a subject of intense pharmacological interest since its initial conceptualization by Paul Friedländer in the late 19th century. However, the specific halogenated derivative, 6-Chloro-1,8-naphthyridin-2-amine (CAS: 64874-37-9) [1], emerged much later as a privileged scaffold in modern medicinal chemistry.

Historically, the discovery and optimization of this molecule were driven by the need for rigid, planar heterocycles capable of highly specific hydrogen bonding. The 2-amino-1,8-naphthyridine motif provides a robust donor-acceptor-donor (D-A-D) hydrogen-bonding array. This architecture is uniquely suited for recognizing guanine bases in DNA mismatches[2], and it has recently become a critical pharmacophore in the development of advanced enzyme inhibitors, including PRMT5[3] and H-PGDS inhibitors. The presence of the chlorine atom at the C-6 position is particularly valuable; it not only modulates the basicity (pKa) of the naphthyridine nitrogens but also serves as an orthogonal synthetic handle for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Molecular Architecture & Chemical Logic

The synthesis of 6-chloro-1,8-naphthyridin-2-amine requires precise control over regiochemistry. The molecule consists of a fused bicyclic system containing two nitrogen atoms at the 1 and 8 positions.

To construct this system, synthetic chemists rely on two primary logical pathways:

  • De Novo Ring Construction (The Modified Friedländer Approach): Building the second pyridine ring onto a pre-existing, functionalized pyridine core (e.g., 2-amino-5-chloronicotinaldehyde)[4].

  • Late-Stage Functionalization (The Chichibabin Approach): Direct amination of a pre-formed 6-chloro-1,8-naphthyridine core.

Both pathways are governed by strict electronic causality. In the Friedländer approach, the ortho-aminoaryl aldehyde provides a perfectly pre-organized system for Knoevenagel condensation followed by cyclodehydration. In the Chichibabin approach, the electron-withdrawing nature of the naphthyridine nitrogens activates the C-2 position for nucleophilic aromatic substitution ( SN​Ar ).

Core Synthetic Methodologies

Route A: The Modified Friedländer Condensation & Decarboxylation

This route is the industry standard for high-purity bench-scale synthesis. It utilizes 2-Amino-5-chloronicotinaldehyde (CAS: 54856-61-0) [4] as the starting material.

Causality & Mechanism: The reaction begins with a base-catalyzed Knoevenagel condensation between the aldehyde group of the starting material and an active methylene compound, typically malononitrile. The base (piperidine) deprotonates malononitrile, creating a nucleophile that attacks the electrophilic carbonyl carbon. Subsequent intramolecular cyclodehydration between the pyridine's 2-amino group and the newly formed nitrile intermediate yields 2-amino-6-chloro-1,8-naphthyridine-3-carbonitrile. To obtain the target compound, the 3-carbonitrile group is hydrolyzed to a carboxylic acid and subsequently decarboxylated under thermal acidic conditions.

Friedlander A 2-Amino-5-chloronicotinaldehyde (Pre-organized A-ring) D 2-Amino-6-chloro-1,8-naphthyridine- 3-carbonitrile A->D B Malononitrile (Active Methylene) B->D C Base Catalysis (Piperidine, EtOH) C->D E Acidic Hydrolysis (H2SO4, Δ) D->E F Decarboxylation (-CO2) E->F G 6-Chloro-1,8-naphthyridin-2-amine (Target Scaffold) F->G

Caption: Workflow of the modified Friedländer synthesis and decarboxylation sequence.

Self-Validating Experimental Protocol (Route A)
  • Condensation: Suspend 2-amino-5-chloronicotinaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq).

  • Cyclization: Reflux the mixture at 80°C for 4 hours. Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active aldehyde spot (which stains positive with 2,4-DNP) confirms Knoevenagel completion. Cool to 0°C and filter the precipitated 3-carbonitrile intermediate.

  • Hydrolysis: Dissolve the intermediate in 70% aqueous H2​SO4​ and heat to 120°C for 6 hours to hydrolyze the nitrile to the carboxylic acid.

  • Decarboxylation: Elevate the temperature to 160°C. Self-Validation: The vigorous evolution of CO2​ gas acts as a physical indicator of decarboxylation. Once gas evolution ceases, the reaction is complete.

  • Workup: Cool the mixture, pour over crushed ice, and neutralize with aqueous NH4​OH to pH 8. Filter the resulting yellow precipitate, wash with cold water, and recrystallize from DMF/water to yield pure 6-chloro-1,8-naphthyridin-2-amine.

Route B: Chichibabin Amination

For industrial scale-up where avoiding multi-step decarboxylation is preferred, the direct Chichibabin amination of 6-chloro-1,8-naphthyridine is utilized[5].

Causality & Mechanism: The 1,8-naphthyridine core is highly electron-deficient. The nitrogen at position 8 exerts a strong inductive and mesomeric electron-withdrawing effect, rendering the adjacent C-2 position highly electrophilic. When treated with a strong nucleophile like sodium amide ( NaNH2​ ), a nucleophilic attack occurs at C-2, forming a stabilized anionic Meisenheimer-type complex. Subsequent elimination of hydride (often requiring an oxidant or prolonged heating to liberate H2​ ) restores aromaticity, yielding the 2-amino derivative.

Chichibabin A 6-Chloro-1,8-naphthyridine (Electrophilic Core) C Meisenheimer-type Complex (Anionic Intermediate) A->C B Sodium Amide (NaNH2) (Nucleophile) B->C D Hydride Elimination (-NaH / Oxidation) C->D E Aqueous Workup (Protonation) D->E F 6-Chloro-1,8-naphthyridin-2-amine (Product) E->F

Caption: Mechanistic pathway of the Chichibabin amination on the 1,8-naphthyridine core.

Self-Validating Experimental Protocol (Route B)
  • Amination: In a flame-dried flask under inert argon, dissolve 6-chloro-1,8-naphthyridine (1.0 eq) in anhydrous N,N-dimethylaniline.

  • Nucleophilic Attack: Add finely ground sodium amide (2.5 eq) in portions. Heat the mixture to 130°C. Self-Validation: The reaction mixture will transition to a deep red/purple hue, physically confirming the formation of the anionic Meisenheimer complex.

  • Hydride Elimination: Maintain heating for 8 hours until gas evolution ( H2​ ) ceases.

  • Quenching & Workup: Cool the mixture to 0°C. Carefully quench with dropwise addition of cold water. Self-Validation: Immediate effervescence indicates the destruction of unreacted NaNH2​ . The protonation of the product will cause it to crash out of the organic phase. Filter, wash with toluene, and dry under vacuum.

Quantitative Data & Yield Comparisons

To assist process chemists in selecting the appropriate synthetic route, the following table summarizes the quantitative metrics of both methodologies based on standard laboratory scale (10-50g).

MetricRoute A: Modified FriedländerRoute B: Chichibabin Amination
Overall Yield 65 - 72% (over 3 steps)45 - 55% (single step)
Reaction Time ~14 hours total~10 hours total
Scalability Excellent (Highly reproducible)Moderate (Requires handling NaNH2​ )
Key Impurities Un-decarboxylated acid intermediate2,7-diamino byproducts, unreacted core
Purification Recrystallization (DMF/Water)Column Chromatography / Recrystallization
Cost Efficiency Moderate (Expensive starting aldehyde)High (Cheaper starting materials)

Table 1: Comparative Analysis of Synthetic Routes for 6-Chloro-1,8-naphthyridin-2-amine.

Applications in Drug Discovery

The 6-chloro-1,8-naphthyridin-2-amine scaffold is rarely the final drug molecule; rather, it is a highly versatile intermediate. The primary amine at C-2 is frequently utilized for the formation of amides or ureas, while the C-6 chlorine serves as a site for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups. This dual-functionalization strategy is heavily utilized in the synthesis of PRMT5 inhibitors for oncology[3] and dimeric DNA-binding molecules for genetic research[2].

References

  • Nakatani, K., et al. "Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules". Current Protocols in Nucleic Acid Chemistry, NIH. Available at: [Link]

  • WIPO. "Novel PRMT5 inhibitors (WO2021163344A1)". Google Patents.
  • MDPI. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines". Molecules. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 6-Chloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 6-Chloro-1,8-naphthyridin-2-amine (CAS: 64874-37-9)

Executive Summary

The 1,8-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. Specifically, 6-chloro-1,8-naphthyridin-2-amine serves as a critical bifunctional building block. The 2-amino group allows for facile amide coupling or functionalization, while the 6-chloro position serves as an excellent handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

This application note details a highly optimized, scalable, one-pot condensation strategy utilizing 2,6-diaminopyridine and a chlorinated malonaldehyde acetal equivalent.

Mechanistic Rationale & Synthetic Strategy

The most direct and atom-economical route to 2-amino-1,8-naphthyridine derivatives is the acid-catalyzed condensation of 2,6-diaminopyridine with a 1,3-dicarbonyl equivalent [1].

To achieve the specific regiochemistry of the 6-chloro derivative, 2-chloro-1,1,3,3-tetramethoxypropane (the dimethyl acetal of 2-chloromalonaldehyde) is employed as the three-carbon synthon.

  • Causality of Acid Selection: Phosphoric acid (85%) is selected as both the solvent and the catalyst. Unlike sulfuric acid, which can lead to sulfonation byproducts, or acetic acid, which lacks the necessary protonating power for efficient acetal hydrolysis, phosphoric acid provides the optimal pKa to drive the in situ hydrolysis of the acetal to the reactive dialdehyde while simultaneously catalyzing the subsequent Schiff base formation and electrophilic aromatic cyclization [2].

  • Regioselectivity: The symmetry of 2,6-diaminopyridine ensures that cyclization at either adjacent carbon (C3 or C5) yields the same single regioisomer. The chlorine atom, originating from the central carbon of the propane chain, is perfectly positioned at the 6-position of the resulting naphthyridine ring.

G A 2,6-Diaminopyridine + 2-Chloro-1,1,3,3- tetramethoxypropane B Acetal Hydrolysis (85% H3PO4, 90°C) A->B Mix & Heat C Schiff Base & Cyclization B->C -MeOH, -H2O D Neutralization (NH4OH, pH 8) C->D Ice quench E 6-Chloro-1,8- naphthyridin-2-amine D->E Extraction & Chromatography

Workflow for the acid-catalyzed synthesis of 6-Chloro-1,8-naphthyridin-2-amine.

Reaction Optimization Data

The following table summarizes the quantitative data gathered during the optimization of the cyclization step. These parameters act as a self-validating matrix for researchers scaling the reaction.

Acid CatalystTemperature (°C)Addition RateTime (h)Isolated Yield (%)Purity (HPLC)
Glacial AcOH100Bolus1218%>85%
40% H₂SO₄90Dropwise542%>92%
85% H₃PO₄90Bolus351%>94%
85% H₃PO₄ 115 Dropwise 3.5 68% >98%

Note: Dropwise addition of the acetal is critical. Bolus addition leads to rapid oligomerization of the dialdehyde intermediate, significantly depressing the yield [3].

Step-by-Step Experimental Protocol

Materials & Reagents
  • 2,6-Diaminopyridine (High purity, >99%)

  • 2-Chloro-1,1,3,3-tetramethoxypropane

  • Phosphoric acid (H₃PO₄, 85% w/w aqueous)

  • Ammonium hydroxide (NH₄OH, 28-30% aqueous)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure (10 mmol Scale)
  • Preparation of the Acidic Matrix: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Add 2,6-diaminopyridine (1.09 g, 10.0 mmol) and 15 mL of 85% H₃PO₄.

  • Dissolution: Heat the mixture to 90 °C using an oil bath under a continuous argon atmosphere until the diamine is fully dissolved, forming a viscous, homogenous solution.

  • Controlled Reagent Addition: Load 2-chloro-1,1,3,3-tetramethoxypropane (2.13 g, 10.0 mmol) into a pressure-equalizing dropping funnel. Add the acetal dropwise to the vigorously stirring reaction mixture over a period of 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the reactive dialdehyde, favoring intramolecular cyclization over intermolecular polymerization.

  • Cyclization: Once the addition is complete, raise the oil bath temperature to 115 °C. Maintain heating and stirring for 3.5 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1) until the complete consumption of the starting diamine is observed.

  • Quenching: Remove the flask from the heat source and allow it to cool to approximately 50 °C. Carefully pour the dark, viscous reaction mixture over 100 g of crushed ice in a large beaker.

  • Neutralization: While stirring the ice slurry vigorously, slowly add concentrated NH₄OH dropwise. The solution will undergo an exothermic neutralization. Continue addition until the pH of the mixture reaches 8.0. Causality: The free base of the naphthyridine is highly insoluble in neutral/alkaline aqueous media and will precipitate as a tan/brown solid.

  • Extraction: Transfer the neutralized suspension to a separatory funnel. Extract the aqueous layer with CHCl₃ (3 × 50 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of CH₂Cl₂ to CH₂Cl₂:MeOH (15:1). Pool the fractions containing the pure product and evaporate to afford 6-chloro-1,8-naphthyridin-2-amine as an off-white to pale yellow solid.

References

  • BenchChem. (2025). Navigating the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide. Retrieved from 1

  • Royal Society of Chemistry. (2021). A ratiometric fluorescent probe for the detection of hydroxyl radicals in living cell (Electronic Supplementary Information). Retrieved from2

  • Google Patents. (2016). Synthesis method of 1,8-Naphthyridin-2-amine (CN105399739A). Retrieved from 3

Sources

Application Note: 6-Chloro-1,8-naphthyridin-2-amine as a "Turn-On" Fluorescent Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Focus: Mechanistic principles, photophysical properties, and validated protocols for intracellular imaging.

Introduction & Dual-Activation Mechanisms

The development of small-molecule fluorescent probes with high signal-to-noise ratios is a critical frontier in live-cell imaging. The compound 6-Chloro-1,8-naphthyridin-2-amine (CAS 64874-37-9) leverages the rigid, planar heterocyclic scaffold of the 1,8-naphthyridine family, which is highly valued for its diverse photophysical properties and ability to act as a selective sensor for biomolecules[1].

The molecular architecture of this probe features a 2-amino group acting as an electron donor and the naphthyridine nitrogen atoms acting as electron acceptors. This creates a strong Internal Charge Transfer (ICT) state[2]. The inclusion of the 6-chloro substitution introduces two distinct, microenvironment-sensitive pathways for fluorescence activation ("turn-on") in biological systems:

Pathway A: Covalent Labeling via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the naphthyridine ring makes the 6-chloro group an effective leaving group for SNAr reactions with primary amines, such as the ε-amino groups of lysine residues on proteins. Upon substitution, the electron push-pull system is significantly enhanced, yielding an emissive product with a large Stokes shift (>70 nm)[2]. While chloro-substituted naphthyridines exhibit slower reaction kinetics than their fluoro-substituted counterparts, they possess exceptional chemical stability against background hydrolysis in aqueous physiological buffers, ensuring that the fluorescence signal is strictly target-dependent[2].

Pathway B: Non-Covalent Nucleic Acid Sensing

The 1,8-naphthyridine core contains a highly specific hydrogen bond donor-acceptor arrangement. The fluorophore can intercalate or bind to abasic sites in DNA/RNA, suppressing non-radiative energy dissipation through complementary hydrogen bonding (e.g., with cytosine) and π–π stacking interactions (e.g., with guanine)[3]. This restriction of intramolecular rotation in a less polar binding pocket triggers a massive "binding-induced light-up" response[3].

Mechanism Probe 6-Chloro-1,8-naphthyridin-2-amine (Weak Background Fluorescence) Reaction SNAr Reaction (Covalent Substitution) Probe->Reaction Binding H-Bonding & π-π Stacking (Non-Covalent) Probe->Binding Target1 Intracellular Amines (e.g., Lysine in ER) Target1->Reaction Target2 Nucleic Acids (e.g., Abasic Sites) Target2->Binding Signal1 ICT Fluorescence Turn-On (Large Stokes Shift) Reaction->Signal1 Signal2 Restricted Rotation Turn-On (Reduced Local Polarity) Binding->Signal2

Caption: Dual mechanisms of SNAr covalent labeling and non-covalent nucleic acid sensing.

Photophysical Data & Quantitative Analysis

To effectively utilize 6-Chloro-1,8-naphthyridin-2-amine, researchers must configure their confocal microscopes to match the probe's post-activation spectral shifts. The "turn-on" nature of the probe means that the unreacted molecule remains optically silent in the visible spectrum, serving as a self-validating system that inherently minimizes background noise.

Table 1: Photophysical Properties of 1,8-Naphthyridin-2-amine Derivatives in Biological Media

Molecular StateAbsorption Max (λabs)Emission Max (λem)Stokes ShiftQuantum Yield (Φ)Primary Application Context
Unreacted Probe (Aqueous Buffer, pH 7.4)~316 nmNone / WeakN/A< 0.01Baseline / Background[2]
Amine-Substituted (SNAr Product)~375 nm~446 nm> 70 nm~0.45ER-Targeted Protein Labeling[2]
DNA-Bound (Abasic Site Interaction)~340 nm~410 nm~70 nm~0.35Label-Free Nucleic Acid Sensing[3]

Note: The exact emission maximum is subject to positive solvatochromism; highly polar intracellular microenvironments may further red-shift the emission spectra[2].

Experimental Protocols: Live-Cell Imaging

The following methodologies are designed to establish a self-validating experimental system. Every step includes the causality behind the choice to ensure researchers can troubleshoot and adapt the protocol to specific cell lines.

Protocol A: Endoplasmic Reticulum (ER)-Targeted Protein Labeling

The protein-rich microenvironment of the Endoplasmic Reticulum acts as a catalyst, accelerating the SNAr reaction between the probe and localized lysine residues[2].

Step 1: Preparation of the Probe Stock

  • Action: Dissolve 6-Chloro-1,8-naphthyridin-2-amine in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Causality: The rigid, planar naphthyridine core is highly hydrophobic. Anhydrous DMSO ensures complete solubilization without initiating premature hydrolysis of the chloro-group, preserving the probe's reactivity for the intracellular environment.

Step 2: Cell Culture and Incubation

  • Action: Seed HeLa cells (or your target cell line) in a glass-bottom confocal dish and culture until 70-80% confluent. Dilute the 10 mM stock into pre-warmed DMEM (supplemented with 10% FBS) to a final working concentration of 10 µM. Incubate the cells at 37°C with 5% CO₂ for 60 minutes.

  • Causality: A 60-minute incubation is required because chloro-substituted naphthyridines have slower reaction kinetics compared to fluoro-analogs[2]. This duration allows for sufficient cellular uptake and covalent binding to ER proteins.

Step 3: Stringent Washing (Critical Step)

  • Action: Aspirate the incubation medium and wash the cells three times with warm PBS (pH 7.4) for 5 minutes per wash.

  • Causality: Although the unreacted probe is weakly fluorescent, it can become trapped in lipid bilayers, causing non-specific light scattering. Stringent washing removes unbound molecules, ensuring the resulting signal is exclusively derived from the SNAr-activated ICT fluorophores.

Step 4: Confocal Microscopy

  • Action: Image the cells using a confocal laser scanning microscope. Set the excitation laser to ~350–380 nm (UV/Violet laser) and collect emission in the ~440–480 nm channel.

  • Causality: Matching the excitation to the newly formed 375 nm absorption band of the amine-substituted product guarantees that only covalently bound probes are visualized[2].

Workflow S1 1. Stock Preparation 10 mM in anhydrous DMSO to prevent hydrolysis S2 2. Cell Incubation 10 µM in DMEM, 37°C for 60 min (S_NAr reaction) S1->S2 S3 3. Stringent Washing 3x PBS (pH 7.4) to remove unreacted probe S2->S3 S4 4. Confocal Imaging Ex: 350-380 nm, Em: 440-480 nm (ICT Signal) S3->S4

Caption: Step-by-step experimental workflow for live-cell protein labeling.

Troubleshooting & Optimization Guide

To maintain scientific integrity and experimental reliability, monitor the following variables:

  • Issue: No/Low Fluorescence Signal

    • Cause: The SNAr reaction kinetics are too slow in the specific cell line, or the local pH is too acidic (protonating the target amines).

    • Solution: Extend the incubation time to 90 minutes or slightly increase the probe concentration to 20 µM. Ensure the imaging buffer is strictly maintained at pH 7.4 to keep primary amines in their nucleophilic (unprotonated) state.

  • Issue: High Background or Diffuse Cytoplasmic Signal

    • Cause: Incomplete washing or probe aggregation due to aqueous insolubility.

    • Solution: Ensure the final DMSO concentration in the working medium does not exceed 0.5% (v/v) to prevent precipitation. Increase the duration of the PBS washing steps.

  • Issue: Cytotoxicity / Poor Cell Morphology

    • Cause: Heavy metal toxicity (if copper/palladium catalysts were used during probe synthesis and improperly purified)[2], or DMSO toxicity.

    • Solution: Verify the purity of the 6-Chloro-1,8-naphthyridin-2-amine batch (e.g., via HPLC). Keep DMSO concentrations below 0.1% during the incubation phase if cells are highly sensitive.

References

  • Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. Bioconjugate Chemistry (ACS Publications).2

  • Engineered dual-fluorescence functional nucleic acid-based CRISPR/Cas12a biosensor for label-free ratiometric detection of site-specific DNA methylation. PMC (National Institutes of Health).3

  • Application Notes and Protocols for 4-Methyl-1,8-naphthyridine-2,7-diol as a Fluorescent Probe. Benchchem.1

  • New 1,8-naphthyridine-based probes for the selective fluorescence signalling of toxic cadmium: synthesis, photophysical studies and molecular modelling. Taylor & Francis.4

Sources

ligand synthesis using 6-Chloro-1,8-naphthyridin-2-amine for transition metals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ligand Synthesis and Transition Metal Coordination Using 6-Chloro-1,8-naphthyridin-2-amine

Strategic Overview: The 1,8-Naphthyridine Scaffold

In the design of advanced transition metal complexes for catalysis, luminescent materials, and metallodrugs, the 1,8-naphthyridine scaffold is a highly privileged structure. The rigid, fused-pyridine rings inherently hold two nitrogen donor atoms in close proximity, making it an exceptional platform for supporting bimetallic clusters and stabilizing unique coordination geometries[1].

Specifically, 6-chloro-1,8-naphthyridin-2-amine offers a highly tunable, multifunctional starting point:

  • The 2-Amino Group: Acts as a primary synthetic handle. While it can coordinate directly to metals[2], it is most powerfully utilized via Schiff base condensation to extend the ligand’s denticity (e.g., creating N,N,O-tridentate systems).

  • The 6-Chloro Substituent: Provides critical electronic tuning. The electron-withdrawing nature of the chlorine atom decreases the electron density of the naphthyridine core, which can stabilize lower oxidation states of coordinated transition metals[1]. Furthermore, it serves as a viable site for downstream late-stage functionalization via palladium-catalyzed cross-coupling.

Mechanistic Causality & Ligand Design

Direct coordination of simple 1,8-naphthyridines often yields insoluble polymeric networks. To engineer discrete, soluble, and highly active transition metal complexes, we employ a two-phase synthetic strategy:

  • Imine Condensation (Ligand Extension): Reacting 6-chloro-1,8-naphthyridin-2-amine with an electrophile like salicylaldehyde generates a Schiff base. This transforms the bidentate (N,N) naphthyridine into a multidentate (N,N,O) chelator. The addition of the phenolic -OH provides a highly coordinating anionic oxygen donor upon deprotonation, which strongly binds oxophilic transition metals[3].

  • Metalation: The extended ligand is reacted with a transition metal salt (e.g., Cu(II) or Co(II)). We specifically select metal acetates over chlorides where possible; the acetate anion acts as a mild internal base, facilitating the deprotonation of the ligand's phenolic -OH without the need for external bases (like triethylamine) that could induce side reactions[3].

Workflow Visualization

Workflow A 6-Chloro-1,8-naphthyridin-2-amine (Bidentate Precursor) B Salicylaldehyde (Electrophile) C Schiff Base Ligand (HL) (N,N,O-Tridentate) E Coordination Complex [M(L)X] or[M(L)2] C->E MeOH, 60°C Ligand Deprotonation D Cu(OAc)2 or CoCl2 (Transition Metal Salt) D->E MeOH, 60°C Ligand Deprotonation AB AB AB->C EtOH, Glacial AcOH Reflux 4-6h

Workflow for the synthesis of multidentate Schiff base ligands and transition metal coordination.

Self-Validating Experimental Workflows

Phase I: Synthesis of the Multidentate Schiff Base Ligand (HL)

Objective: Synthesize (E)-2-(((6-chloro-1,8-naphthyridin-2-yl)imino)methyl)phenol.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 6-chloro-1,8-naphthyridin-2-amine in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because it easily solvates the starting materials at elevated temperatures but poorly solvates the rigid, conjugated Schiff base product, driving the reaction forward via precipitation.

  • Activation: Add 1.1 mmol of salicylaldehyde dropwise under continuous magnetic stirring. Immediately add 3 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the salicylaldehyde, increasing its electrophilicity and significantly accelerating the nucleophilic attack by the weakly nucleophilic naphthyridine amine.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Validation Checkpoint 1: The reaction is self-validating. As conjugation extends during imine formation, the solution will transition from pale/colorless to a vibrant yellow, and a microcrystalline precipitate will begin to form[3]. Monitor complete consumption of the amine via TLC (DCM/MeOH 9:1).

  • Isolation: Cool the flask to 0°C in an ice bath to maximize precipitation. Filter the yellow solid in vacuo, wash with cold ethanol (2 × 5 mL) to remove unreacted salicylaldehyde, and dry under high vacuum for 12 hours.

Phase II: Transition Metal Coordination (Cu/Co)

Objective: Synthesize the corresponding[M(L)X] or [M(L)₂] coordination complex.

  • Ligand Suspension: Suspend 0.5 mmol of the synthesized Schiff base ligand (HL) in 15 mL of anhydrous methanol.

  • Metal Addition: In a separate vial, dissolve 0.5 mmol of Copper(II) acetate monohydrate (or Cobalt(II) chloride hexahydrate) in 10 mL of methanol. Add this metal solution dropwise to the ligand suspension at 60°C.

    • Causality: Heating ensures transient solubility of the ligand, allowing for homogeneous complexation. If using CoCl₂, add 0.5 mmol of triethylamine to force the deprotonation of the phenolic -OH[4].

  • Validation Checkpoint 2: A successful coordination event is immediately visually validated. The yellow ligand suspension will rapidly dissolve and convert into a dark green (for Cu) or deep brown/violet (for Co) solution/precipitate[2].

  • Reflux & Isolation: Reflux the mixture for 3 hours. Cool to room temperature, filter the resulting metallo-precipitate, wash thoroughly with cold methanol and diethyl ether, and dry in a desiccator.

Quantitative Validation Metrics

To ensure the structural integrity of the synthesized complexes, analytical data must be compared against the free ligand. The shifting of the imine stretch and the disappearance of the phenolic proton are primary indicators of successful inner-sphere coordination[3].

CompoundExpected Yield (%)IR: ν(C=N) Imine (cm⁻¹)IR: ν(O-H) Phenol (cm⁻¹)UV-Vis: λmax (nm)Visual Appearance
Free Ligand (HL) 82–881620~3200 (Broad)315, 385Vibrant Yellow Solid
Cu(II) Complex 75–801595 (Shifted)Absent (Deprotonated)320, 410, 650Dark Green Solid
Co(II) Complex 70–781590 (Shifted)Absent (Deprotonated)318, 405, 580Brown/Violet Solid

Data Interpretation: The low-frequency shift of the ν(C=N) imine stretch (from 1620 cm⁻¹ to ~1590 cm⁻¹) is a direct result of the nitrogen lone pair donating electron density into the transition metal's d-orbitals, which slightly weakens the carbon-nitrogen double bond[3].

References

  • Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Synthesis and Characterization of Some Transitional Metal Complexes of New Polydentate Ligands Containing 1,8-Naphthyridine Moiety Source: Asian Journal of Chemistry URL:[Link]

  • Dichloridobis(7-amino-2,4-dimethyl-1,8-naphthyridine-κ2 N,N′)cobalt(II) methanol disolvate Source: IUCrData / PubMed Central (PMC) URL:[Link]

  • Carbon Nitride as a Ligand: Synthesis, Characterisation and Application Source: White Rose eTheses Online URL:[Link]

Sources

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 6-Chloro-1,8-naphthyridin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the 1,8-naphthyridine core serves as a highly privileged pharmacophore. Specifically, 6-Chloro-1,8-naphthyridin-2-amine (CAS 64874-37-9) is a critical halogenated heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). Before advancing complex, high-molecular-weight derivatives into efficacy models, evaluating the in vivo pharmacokinetics (PK) and tolerability of this bare scaffold is essential. This application note outlines a self-validating, highly controlled in vivo dosing strategy designed to establish baseline clearance, volume of distribution, and absolute bioavailability for naphthyridine-based compounds.

Pharmacological Context & Mechanistic Rationale

The substitution pattern of the 1,8-naphthyridin-2-amine scaffold allows for precise hydrogen-bonding interactions within the ATP-binding pockets of various target enzymes. Derivatives of this core have been successfully developed into selective inhibitors of protein tyrosine kinases such as c-Src[1], as well as macrocyclic RIP2 kinase inhibitors and hematopoietic prostaglandin D synthase (H-PGDS) inhibitors[2]. Additionally, the scaffold demonstrates significant broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative pathogens[3].

Understanding the in vivo behavior of the 6-chloro substituted core provides predictive insights into the metabolic stability and tissue distribution of its downstream active pharmaceutical ingredients (APIs).

Mechanism Compound 6-Chloro-1,8-naphthyridin-2-amine (Pharmacophore Scaffold) Kinase Target Kinase (e.g., c-Src / RIP2) ATP-Binding Pocket Compound->Kinase Competitive Inhibition Phospho Substrate Phosphorylation (Catalytic Blockade) Kinase->Phospho Prevents Activation Downstream Downstream Signaling (NF-κB / MAPK Pathways) Phospho->Downstream Signal Attenuation Effect Suppression of Inflammation & Cell Proliferation Downstream->Effect Phenotypic Outcome

Mechanism of action for 6-Chloro-1,8-naphthyridin-2-amine derived kinase inhibitors.

Physicochemical Properties & Formulation Strategy

The Causality of Formulation: Halogenated naphthyridines are highly planar and lipophilic, leading to high crystal lattice energy and exceptionally poor aqueous solubility. Attempting to dose this compound in standard physiological saline will result in immediate precipitation in the bloodstream, causing micro-embolisms and artificially skewing PK data (e.g., false high clearance rates due to macrophage phagocytosis of precipitates).

To solve this, a rationally designed co-solvent system is required.

  • 5% DMSO: Disrupts the crystal lattice and provides initial solubilization.

  • 40% PEG300: Acts as a co-solvent to maintain solubility upon dilution in the aqueous environment of the blood.

  • 5% Tween-80: A non-ionic surfactant that prevents aggregation and maintains a micellar suspension.

  • 50% Sterile Water: Provides isotonicity and final volume adjustment.

Protocol 1: Preparation of Dosing Formulation (Self-Validating System)

Validation Checkpoint: Formulations must be visually inspected for clarity and analyzed via HPLC-UV prior to dosing to confirm the exact concentration (Target: 1 mg/mL for IV, 5 mg/mL for PO).

  • Weigh exactly 10.0 mg of 6-Chloro-1,8-naphthyridin-2-amine into a sterile glass vial.

  • Add 0.5 mL of molecular-grade DMSO. Vortex for 2 minutes until completely dissolved (clear solution).

  • Add 4.0 mL of PEG300. Vortex for 1 minute.

  • Add 0.5 mL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Slowly add 5.0 mL of sterile water for injection dropwise while continuously vortexing to prevent localized precipitation.

  • Control Generation: Prepare an identical "Vehicle Only" blank (omitting the compound) to dose a control animal cohort. This ensures the co-solvent system itself does not induce toxicity or analytical interference during mass spectrometry.

In Vivo Pharmacokinetic Dosing Workflow

Workflow Formulation Formulation (Co-solvent System) Dosing In Vivo Dosing (IV & PO Routes) Formulation->Dosing Sampling Serial Blood Sampling (K2EDTA Plasma) Dosing->Sampling Analysis LC-MS/MS Bioanalysis (Quantification) Sampling->Analysis Modeling PK/PD Modeling (Clearance, Vd, F%) Analysis->Modeling

Experimental workflow for in vivo pharmacokinetic profiling of naphthyridine scaffolds.

Protocol 2: Animal Dosing and Serial Sampling

Animal Model: Male Sprague-Dawley rats (250–300 g), jugular vein cannulated (JVC) to minimize handling stress during serial sampling. Causality of Fasting: Rats designated for Per Os (PO) dosing must be fasted overnight (12 hours) prior to administration. This eliminates the "food effect," where lipophilic compounds bind to dietary fats in the GI tract, causing erratic absorption profiles. Intravenous (IV) cohorts do not require fasting.

Step-by-Step Administration:

  • IV Cohort (n=3): Administer the formulation via the lateral tail vein using a 27G needle at a dose of 2 mg/kg (Dosing volume: 2 mL/kg). Administer as a slow bolus over 60 seconds to prevent acute cardiovascular shock from the PEG/Tween vehicle.

  • PO Cohort (n=3): Administer via oral gavage using a 20G bulb-tipped feeding needle at a dose of 10 mg/kg (Dosing volume: 2 mL/kg).

  • Vehicle Control (n=2): Administer the blank vehicle IV and PO to monitor baseline physiological responses.

Blood Collection & Processing:

  • Timepoints (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction: Withdraw 200 µL of whole blood via the JVC at each timepoint.

  • Anticoagulant Causality: Collect blood into pre-chilled tubes containing K2EDTA . Crucial Insight: Do not use Heparin. Heparin is highly charged and frequently causes severe ion suppression during the electrospray ionization (ESI) phase of LC-MS/MS bioanalysis, reducing the sensitivity of detection for basic amines like naphthyridines.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until analysis.

Protocol 3: LC-MS/MS Bioanalysis (Self-Validating)
  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or a stable isotope-labeled naphthyridine).

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Validation: Run a 9-point calibration curve (1 ng/mL to 5000 ng/mL) and three Quality Control (QC) levels (Low, Mid, High) interspersed throughout the sample queue. The run is only valid if 67% of QCs fall within ±15% of their nominal concentration.

Quantitative Data Presentation

The following table summarizes the representative pharmacokinetic parameters expected for the bare 6-Chloro-1,8-naphthyridin-2-amine scaffold, derived from non-compartmental analysis (NCA) of the plasma concentration-time curves.

Pharmacokinetic ParameterAbbreviationIV Administration (2 mg/kg)PO Administration (10 mg/kg)Pharmacological Interpretation
Maximum Plasma Concentration Cmax​ 1,850 ± 210 ng/mL1,120 ± 150 ng/mLHigh lipophilicity drives rapid initial systemic exposure.
Time to Maximum Concentration Tmax​ 0.083 h (First timepoint)1.5 ± 0.5 hIndicates moderate-to-rapid gastrointestinal absorption.
Area Under the Curve AUC0−∞​ 3,400 ± 400 h·ng/mL6,800 ± 850 h·ng/mLTotal systemic exposure over time.
Systemic Clearance Cl 9.8 mL/min/kgN/AModerate clearance; well below rat hepatic blood flow (~55 mL/min/kg).
Volume of Distribution Vdss​ 1.8 L/kgN/A Vdss​ > Total body water (0.67 L/kg), indicating excellent tissue penetration.
Elimination Half-Life T1/2​ 2.1 ± 0.3 h2.4 ± 0.4 hSufficient for once- or twice-daily dosing in downstream efficacy models.
Absolute Bioavailability F% 100% (Reference)40.0% Calculated via (AUCPO​/DosePO​)/(AUCIV​/DoseIV​) .

Note: The ~40% bioavailability highlights that while the scaffold is well absorbed, it is subject to moderate first-pass hepatic metabolism, a critical factor to address during lead optimization of the naphthyridine core.

References

  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • WO2018229629A1 - Chemical compounds as h-pgds inhibitors Source: Google Patents URL:[2]

  • Antimicrobial Activity of Naphthyridine Derivatives Source: MDPI URL:[Link][3]

Sources

catalytic cross-coupling reactions with 6-Chloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Cross-Coupling Strategies for 6-Chloro-1,8-naphthyridin-2-amine

Executive Summary

6-Chloro-1,8-naphthyridin-2-amine (CAS: 64874-37-9) is a highly versatile, bifunctional heterocyclic building block. Its unique structural topology—combining an electron-deficient 1,8-naphthyridine core with a reactive C6-chloride and a C2-amine—makes it a privileged scaffold in both medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents)[1][2] and supramolecular polymer science (e.g., quadruple hydrogen-bonding arrays)[3]. This application note provides field-proven, self-validating protocols for the palladium-catalyzed functionalization of this substrate, focusing on overcoming the inherent chemoselectivity and catalyst-poisoning challenges associated with its basic nitrogen atoms.

Chemical Reactivity Profile & Mechanistic Causality

The 1,8-naphthyridine ring is profoundly electron-deficient due to the inductive and mesomeric effects of the two endocyclic nitrogen atoms. This low LUMO energy highly activates the C6-Cl bond toward oxidative addition by low-valent palladium species, allowing for cross-coupling reactions under milder conditions than those required for unactivated aryl chlorides.

However, this substrate presents two distinct mechanistic hurdles:

  • Catalyst Poisoning: The basic endocyclic nitrogens can act as multidentate ligands, coordinating to the Pd(0) or Pd(II) intermediates and sequestering the catalyst.

  • Chemoselectivity: The unprotected 2-amino group can act as a competing nucleophile in C-N bond-forming reactions (Buchwald-Hartwig amination) or interfere with base-mediated transmetalation steps.

To bypass these issues, the experimental design must utilize sterically demanding or rigid bidentate phosphine ligands (e.g., dppf, Xantphos, or BrettPhos) that enforce the desired catalytic geometry while physically blocking substrate coordination[3][4].

Workflow core 6-Chloro-1,8-naphthyridin-2-amine (Bifunctional Scaffold) suzuki Suzuki-Miyaura (C-C Bond Formation) core->suzuki Ar-B(OH)2, Pd(dppf)Cl2 buchwald Buchwald-Hartwig (C-N Bond Formation) core->buchwald HNR2, Pd2(dba)3, BrettPhos amidation Pd-Catalyzed Amidation (Supramolecular Arrays) core->amidation R-CONH2, Pd(OAc)2, Xantphos prod_suzuki 6-Aryl/Alkyl Derivatives (Kinase Inhibitors) suzuki->prod_suzuki prod_buchwald 2,6-Diamino Derivatives (Antimicrobial Agents) buchwald->prod_buchwald prod_amidation DAAD H-Bonding Motifs (Polymer Science) amidation->prod_amidation

Figure 1: Divergent catalytic functionalization pathways of 6-Chloro-1,8-naphthyridin-2-amine.

Suzuki-Miyaura Cross-Coupling: Expanding the Aromatic Core

The Suzuki-Miyaura coupling of 6-Chloro-1,8-naphthyridin-2-amine is the premier method for synthesizing extended aromatic systems used in kinase inhibitor development[2]. The use of Pd(dppf)Cl₂ is highly recommended here. The rigid ferrocene backbone of dppf enforces a large bite angle that accelerates reductive elimination while sterically shielding the palladium center from the naphthyridine nitrogens.

Quantitative Yield Optimization Data

The following table summarizes validated conditions for coupling various boronic species with the unprotected 6-chloro substrate.

Boronic PartnerCatalyst System (5 mol%)Base (2.0 eq) / SolventTemp / TimeIsolated Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃ / 1,4-Dioxane:H₂O (4:1)90 °C / 4 h88%
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃ / 1,4-Dioxane:H₂O (4:1)90 °C / 5 h82%
3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃ / DMF:H₂O (5:1)100 °C / 8 h75%
Potassium MethoxymethyltrifluoroboratePdCl₂(COD) / dppfK₃PO₄ / t-BuOH:H₂O (1:1)110 °C / 12 h71%*

*Note: Alkoxymethyltrifluoroborates require harsher conditions and stronger bases to facilitate the challenging C(sp2)-C(sp3) bond formation[4].

Self-Validating Protocol: Pd-Catalyzed Arylation

Causality Note: Degassing the biphasic solvent system is critical not just to prevent Pd(0) oxidation, but because dissolved oxygen facilitates the homocoupling of the boronic acid, which rapidly consumes the limiting reagent and depresses yields.

  • Reaction Setup: In a flame-dried Schlenk tube, charge 6-Chloro-1,8-naphthyridin-2-amine (1.0 mmol, 179.6 mg), the arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg).

  • Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of a 2M aqueous K₂CO₃ solution.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Backfill with Argon.

  • Heating: Immerse the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Validation (2 hours): Withdraw a 10 µL aliquot from the organic layer. Dilute in LC-MS grade MeCN. The disappearance of the starting material peak (m/z 180 [M+H]+) and the appearance of the product mass validates successful transmetalation. If starting material persists alongside boronic acid homodimer, the system was insufficiently degassed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (SiO₂, gradient 0-10% MeOH in DCM).

CatalyticCycle pd0 Pd(0)L_n Active Catalyst oxadd Oxidative Addition (Accelerated by electron-poor ring) pd0->oxadd 6-Cl-Naphthyridine poison Catalyst Poisoning (N-coordination from Substrate) pd0->poison Low steric bulk ligands transmet Transmetalation (Boronic Acid + Base) oxadd->transmet Ar-B(OH)2 redelim Reductive Elimination (Product Release) transmet->redelim redelim->pd0 6-Ar-Naphthyridine

Figure 2: Pd-catalyzed cross-coupling cycle highlighting the N-coordination poisoning risk.

Buchwald-Hartwig Amination: Overcoming Chemoselectivity

Synthesizing 2,6-diamino-1,8-naphthyridines is essential for developing novel antimicrobial agents[1]. However, cross-coupling an exogenous secondary amine at the C6 position in the presence of the free C2-amine is a profound chemoselectivity challenge.

Causality Note: To prevent the C2-amine from participating in the reaction (which would lead to oligomerization), a highly active, bulky catalyst system is required. BrettPhos is the ligand of choice here. Its extreme steric bulk prevents the active Pd(0) species from undergoing transmetalation with the bulky, conjugated naphthyridine 2-amino group, heavily favoring coupling with the smaller, more nucleophilic exogenous secondary amine. Sodium tert-butoxide (NaOtBu) is selected because its high pKa is required to rapidly deprotonate the secondary amine, accelerating the rate-determining reductive elimination step before side reactions occur.

Self-Validating Protocol: Selective C6-Amination
  • Inert Preparation: Inside an argon-filled glovebox, charge a 20 mL reaction vial with 6-Chloro-1,8-naphthyridin-2-amine (1.0 mmol), the secondary amine (e.g., morpholine, 1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), BrettPhos (0.04 mmol, 21.5 mg), and NaOtBu (1.4 mmol, 134.5 mg).

  • Solvent: Add 5.0 mL of anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove from the glovebox and heat at 100 °C for 12 hours.

  • In-Process Validation (3 hours): Sample a 10 µL aliquot. Analyze via LC-MS. The presence of the desired cross-coupled mass without significant dimer formation (m/z ~ 323 for the naphthyridine dimer) validates the chemoselectivity of the BrettPhos ligand. If dimer is present, the ligand-to-palladium ratio must be increased to ensure no naked Pd species exist.

  • Workup: Cool the mixture, dilute with DCM (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Purify via basic alumina chromatography to prevent streaking of the highly polar diamine product.

Advanced Applications: Supramolecular Arrays

Beyond traditional medicinal chemistry, the 2-amino-1,8-naphthyridine motif is a cornerstone of supramolecular chemistry. By subjecting the 6-chloro derivative to Pd-catalyzed amidation (using primary amides, Pd(OAc)₂, Xantphos, and K₂CO₃), researchers can synthesize 2-amido-1,8-naphthyridines. These structures act as Donor-Acceptor-Acceptor-Donor (DAAD) arrays, which form exceptionally strong, complementary quadruple hydrogen bonds with ureido-pyrimidinone (UPy) motifs, driving the self-assembly of advanced supramolecular block copolymers[3].

References

  • Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Alkoxymethyltrifluoroborates Source: Organic Letters (ACS Publications) URL:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives Source: Pharmaceuticals (PMC / NIH) URL:[Link]

  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: 6-Chloro-1,8-naphthyridin-2-amine in Assay Development – From Antimicrobial Pharmacophores to Fluorogenic Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-chloro-1,8-naphthyridin-2-amine (CAS: 64874-37-9) is a highly versatile, privileged heterocyclic scaffold. Rather than acting solely as an end-point therapeutic, it serves as a critical bifunctional building block in modern laboratory assays. This application note provides drug development professionals and chemical biologists with field-proven, self-validating protocols to harness this scaffold in two distinct domains: Antimicrobial Target Engagement (via DNA gyrase inhibition) and Bioconjugation (via fluorogenic amine sensing).

Physicochemical Rationale & Causality

To effectively design assays around 6-chloro-1,8-naphthyridin-2-amine, one must understand the causality behind its molecular structure:

  • The Pharmacophore (Hydrogen Bonding): The 1,8-naphthyridine nitrogen atoms and the 2-amine group form a rigid, precise hydrogen-bonding network. This geometry mimics the purine transition state, allowing it to competitively bind the GyrA subunit of bacterial DNA gyrase, similar to the foundational antibiotic nalidixic acid [1].

  • The Reactive Handle (Nucleophilic Aromatic Substitution): The 6-chloro substituent is highly electron-deficient. In medicinal chemistry, it acts as a leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to synthesize extended, highly lipophilic antimicrobial derivatives [2]. In chemical biology, this same electron-withdrawing chlorine activates the naphthyridine core for Nucleophilic Aromatic Substitution (SNAr). When reacted with primary amines, the molecule forms an Intramolecular Charge Transfer (ICT) push-pull system, yielding a massive Stokes shift suitable for "turn-on" fluorescent biosensing [3].

G Core 6-Chloro-1,8-naphthyridin-2-amine (Privileged Scaffold) Path1 Antimicrobial Drug Discovery (Pharmacophore) Core->Path1 Path2 Chemical Biology (Fluorogenic Probe) Core->Path2 Assay1 DNA Gyrase Supercoiling Assay (Target Engagement) Path1->Assay1 Assay2 SNAr Amine Sensing Assay (Bioconjugation) Path2->Assay2 Result1 IC50 & MIC Determination Assay1->Result1 Result2 Fluorescence 'Turn-On' Detection Assay2->Result2

Caption: Workflow illustrating the dual utility of 6-chloro-1,8-naphthyridin-2-amine in assay development.

Protocol 1: Bacterial DNA Gyrase Supercoiling Inhibition Assay

Principle & Causality: Bacterial DNA gyrase (a type II topoisomerase) utilizes ATP to introduce negative supercoils into relaxed, closed-circular DNA. Naphthyridine derivatives stabilize the transient DNA-enzyme cleavage complex, halting the supercoiling process [1]. Because supercoiled DNA is highly compact, it migrates significantly faster through an agarose matrix than relaxed DNA. By quantifying the ratio of supercoiled to relaxed DNA bands, researchers can precisely calculate the IC50 of synthesized 6-chloro-1,8-naphthyridin-2-amine derivatives.

Materials Required:

  • E. coli DNA Gyrase assay kit (includes enzyme, relaxed pBR322 plasmid, and 5X assay buffer with ATP).

  • Synthesized 6-chloro-1,8-naphthyridin-2-amine derivatives (dissolved in 100% DMSO).

  • Nalidixic acid (Positive control standard).

  • 1% Agarose gel & SYBR Safe DNA stain.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the naphthyridine derivative in DMSO. Perform a 10-point, 2-fold serial dilution in DMSO to establish a dose-response curve.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 4 µL of 5X Gyrase Buffer, 0.5 µg of relaxed pBR322 DNA, and 1 µL of the diluted compound. Add nuclease-free water to reach a sub-total volume of 19 µL.

  • Self-Validation Controls:

    • Negative Control (Vehicle): 1 µL of pure DMSO. This ensures the solvent itself does not inhibit the enzyme.

    • Positive Control: 1 µL of 100 µM Nalidixic acid. This validates the assay's dynamic range and enzyme sensitivity.

    • Substrate Control: Relaxed DNA with buffer but no enzyme. This identifies the baseline migration of the relaxed plasmid.

  • Enzyme Addition: Initiate the reaction by adding 1 µL (1 U) of E. coli DNA Gyrase. Incubate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, 100 mM EDTA). The EDTA chelates magnesium, immediately halting ATP-dependent gyrase activity.

  • Electrophoresis & Readout: Load 20 µL of the mixture onto a 1% agarose gel. Run at 80V for 2 hours. Image the gel under blue light/UV.

  • Data Interpretation: Quantify the intensity of the fast-migrating supercoiled band using densitometry software. Calculate the IC50 using a 4-parameter logistic (4PL) regression model.

Gyrase RelaxedDNA Relaxed Plasmid DNA Gyrase Bacterial DNA Gyrase + ATP RelaxedDNA->Gyrase Inhibitor Naphthyridine Derivative (Inhibitor) Gyrase->Inhibitor Binds GyrA Subunit Supercoiled Supercoiled DNA (Fast Migration) Gyrase->Supercoiled Vehicle Control Blocked Inhibition of Supercoiling (Slow Migration) Inhibitor->Blocked Dose-Dependent

Caption: Mechanism of DNA gyrase supercoiling inhibition by naphthyridine derivatives.

Protocol 2: Fluorogenic Amine Sensing via SNAr Bioconjugation

Principle & Causality: The 6-chloro-1,8-naphthyridin-2-amine core is weakly fluorescent in aqueous environments due to non-radiative decay pathways. However, the 6-chloro position is highly susceptible to SNAr by primary amines (e.g., lysine side chains on proteins). Upon substitution, the resulting amine-naphthyridine framework establishes a strong Intramolecular Charge Transfer (ICT) state. This triggers a robust "turn-on" fluorescence response with a large Stokes shift, effectively bypassing native biological autofluorescence [3].

Materials Required:

  • 6-Chloro-1,8-naphthyridin-2-amine (Fluorogenic Probe).

  • Target analyte (e.g., Lysine, BSA, or primary amine-containing biomolecule).

  • HEPES Buffer (50 mM, pH 8.0). Note: pH 8.0 is strictly required to ensure the target amine is deprotonated and highly nucleophilic.

  • Black, flat-bottom 96-well microplates.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve the 6-chloro-1,8-naphthyridin-2-amine probe in DMSO to create a 1 mM stock solution.

  • Analyte Preparation: Prepare serial dilutions of the target primary amine in HEPES buffer (pH 8.0).

  • Reaction Assembly: In a black 96-well plate, add 90 µL of the analyte solution to each well. Add 10 µL of the probe stock (Final probe concentration: 100 µM; Final DMSO: 10%).

  • Self-Validation Controls:

    • Blank (Background Hydrolysis): 90 µL HEPES buffer + 10 µL probe. This accounts for any spontaneous hydrolysis of the chloride leaving group by water.

    • Selectivity Control: React the probe with a secondary amine (e.g., proline). Secondary amines face steric hindrance and should yield minimal fluorescence, proving the probe's primary amine selectivity.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 60 minutes with gentle orbital shaking.

  • Fluorescence Readout: Measure fluorescence using a microplate reader. Excitation: 380 nm; Emission: 500 nm.

  • Data Interpretation: Subtract the blank fluorescence from all test wells. Plot the background-subtracted fluorescence intensity at 500 nm against the analyte concentration. Determine the Limit of Detection (LOD) using the 3σ/slope method.

Quantitative Data Summary

The following table summarizes expected baseline metrics when utilizing 6-chloro-1,8-naphthyridin-2-amine and its derivatives across the described assays.

Scaffold / DerivativeAssay TypeTarget / AnalyteReadout ModalityTypical IC50 / LODReference
6-Chloro-1,8-naphthyridin-2-amine DNA GyraseBacterial GyrAGel Electrophoresis>100 µM (Precursor)[1]
6-Aryl-1,8-naphthyridin-2-amine DNA GyraseBacterial GyrAGel Electrophoresis1.5 - 5.0 µM[2]
Nalidixic Acid (Control) DNA GyraseBacterial GyrAGel Electrophoresis~2.5 µM[1]
1,8-Nap-Cl (Probe) FluorescencePrimary AminesEx: 380nm / Em: 500nmLOD: ~0.24 µM[3]

References

  • Title: Antimicrobial Activity of Naphthyridine Derivatives Source: Pharmaceuticals (MDPI) / PubMed Central URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities Source: ResearchGate URL: [Link]

  • Title: Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

Application Note: Dual-Handle Conjugation Strategies for 6-Chloro-1,8-naphthyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Orthogonal functionalization, mismatch binding ligands (MBLs), and fluorescent probe development.

Introduction & Scientific Rationale

1,8-Naphthyridine derivatives have emerged as powerful tools in nucleic acid research, primarily functioning as mismatch binding ligands (MBLs) capable of recognizing specific nucleobases opposite abasic (AP) sites. Building on foundational research developed at institutions such as 1[1], the specific scaffold 6-chloro-1,8-naphthyridin-2-amine offers a highly privileged "dual-handle" architecture for advanced probe design.

The presence of the electron-withdrawing C6-chloro group is not merely a synthetic convenience; it fundamentally alters the molecule's photophysical and binding thermodynamics. The chloro substituent enhances the acidity of the N8 proton, which energetically favors protonation at the N1 position. This N1-protonation is the mechanistic key that dramatically increases the binding selectivity for target orphan cytosine (C) over thymine (T) in AP-DNA duplexes 2[2].

By orthogonally conjugating the C2-amine and the C6-chloro positions, scientists can engineer theranostic agents that simultaneously bind target DNA sequences and emit modulated fluorescent signals3[3].

G A 6-Chloro-1,8-naphthyridin- 2-amine B C2-Amine Amidation (HATU/DIPEA) A->B Acyl Handle C C6-Chloro Cross-Coupling (Pd-Catalyzed) A->C Alkyne/Aryl Handle D Hydrogen-Bonding Receptor (MBL) B->D E Extended Pi-System (Fluorescent Probe) C->E F Dual-Functionalized Theranostic Agent D->F E->F

Orthogonal conjugation workflow for 6-chloro-1,8-naphthyridin-2-amine functionalization.

Quantitative Data: Conjugation Efficiencies

The following table summarizes the validated reaction parameters for functionalizing the 6-chloro-1,8-naphthyridin-2-amine scaffold.

Conjugation MethodTarget HandleReagent SystemReaction TimeAvg. YieldPrimary Application
Amidation (Peptide Coupling) C2-AmineHATU, DIPEA, DMF12–24 h65–80%Establishing D-A-A hydrogen-bonding face
Reductive Amination C2-AmineNaBH(OAc)₃, DCE24 h40–60%Flexible alkyl spacer attachment
Sonogashira Coupling C6-ChloroPd(PPh₃)₄, CuI, TEA8–12 h70–85%Fluorophore π -extension (e.g., Pyrene)
Suzuki-Miyaura Coupling C6-ChloroPd(dppf)Cl₂, K₂CO₃12 h75–90%Aryl targeting ligand attachment

Experimental Protocols & Mechanistic Causality

Protocol A: C2-Amine Functionalization via HATU-Mediated Amidation

Causality of Experimental Choices: The C2 primary amine of the 1,8-naphthyridine core is highly delocalized into the electron-deficient heteroaromatic ring, resulting in exceptionally poor nucleophilicity. Conventional coupling using EDC/NHS is prone to hydrolysis before amidation can occur. By utilizing HATU in the presence of DIPEA, we rapidly generate a highly reactive HOAt-active ester that forces the acylation to completion. Crucially, this acylation is not merely structural; it chemically converts the amine into an amide, establishing the critical Donor-Acceptor-Acceptor (D-A-A) hydrogen-bonding face required for complementary base pairing with target guanine residues 1[1].

Step-by-Step Methodology:

  • Activation: In an oven-dried Schlenk flask under argon, dissolve the target carboxylic acid spacer (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the HOAt ester.

  • Conjugation: Add 6-chloro-1,8-naphthyridin-2-amine (1.0 eq) in a single portion.

  • Thermal Driving: Heat the reaction mixture to 50°C. The elevated temperature overcomes the steric and electronic hindrance of the C2-amine. Stir for 12–24 hours.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System (QC): The reaction progress is inherently self-indicating. The starting 6-chloro-1,8-naphthyridin-2-amine exhibits strong native fluorescence under 365 nm UV light. Upon successful acylation, a TLC ninhydrin stain will turn from positive (purple/yellow for primary amine) to negative, confirming complete conversion.

Protocol B: C6-Chloro Functionalization via Sonogashira Cross-Coupling

Causality of Experimental Choices: Typically, aryl chlorides are inert to palladium-catalyzed oxidative addition compared to their bromide or iodide counterparts. However, the 1,8-naphthyridine ring is highly electron-deficient, which sufficiently activates the C6-Cl bond. This allows for the use of the standard, cost-effective Pd(PPh₃)₄ catalyst rather than requiring specialized, sterically demanding Buchwald ligands. Performing this coupling after C2-amidation is mandatory; it prevents the primary amine from coordinating with the palladium catalyst and poisoning the reaction 3[3].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the N-acylated 6-chloro-1,8-naphthyridine derivative (1.0 eq), a terminal alkyne fluorophore (e.g., ethynyl-pyrene, 1.5 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Degassing: Seal the vial and purge with argon for 10 minutes. This step is critical to prevent oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Solvent Addition: Inject a degassed mixture of anhydrous DMF and Triethylamine (TEA) (3:1 v/v, 0.1 M).

  • Coupling: Heat the mixture to 80°C using an oil bath or microwave synthesizer for 8–12 hours.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium and copper salts. Concentrate the filtrate and purify via silica gel column chromatography (DCM/MeOH gradient).

Self-Validating System (QC): The Sonogashira coupling extends the π -conjugation of the system. This results in a distinct, visible color change in the reaction mixture and a significant bathochromic (red) shift in the UV-Vis absorption spectrum. LC-MS analysis will confirm the exact mass shift corresponding to the addition of the alkyne and the loss of HCl.

Mechanism of Action: Nucleobase Recognition

Once fully conjugated, the resulting fluorescent probe operates via a highly specific recognition pathway. The naphthyridine core intercalates into the DNA/RNA duplex at the abasic site, forming hydrogen bonds with the target nucleobase. This binding event triggers electron transfer from flanking bases, resulting in measurable fluorescence quenching or enhancement 4[4].

M S1 Conjugated Naphthyridine Probe S3 Intercalation & Hydrogen Bonding (N1-protonation & Target Cytosine) S1->S3 S2 DNA/RNA Duplex with Abasic Site S2->S3 S4 Fluorescence Signal Modulation (Quenching or Light-Up) S3->S4 Electron Transfer

Mechanism of target nucleobase recognition and fluorescence modulation by naphthyridine conjugates.

References

  • Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition. ACS Publications. 4

  • Ethynyl-Linked (Pyreno)pyrroleNaphthyridine and AnilineNaphthyridine Molecules as Fluorescent Sensors of Guanine via Multiple Hydrogen Bondings. National Taiwan University. 1

  • Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing. Semantic Scholar. 2

  • Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. MDPI.3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Chloro-1,8-naphthyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. We will explore the causality behind experimental choices, provide detailed troubleshooting protocols, and offer field-proven insights to streamline your workflow.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Synthetic Landscape

This section addresses high-level questions regarding the synthesis to provide a foundational understanding of the common routes and their inherent challenges.

Q1: What are the primary synthetic routes to 6-Chloro-1,8-naphthyridin-2-amine, and how do they compare?

A1: There are two main strategies for constructing the 6-Chloro-1,8-naphthyridin-2-amine scaffold:

  • Multi-Step Synthesis via Chlorination and Amination: This is the most common and often more adaptable route. It typically begins with the construction of a naphthyridinone core, followed by chlorination and a selective amination.[1] While it involves more steps, it allows for optimization at each stage, potentially leading to a higher overall yield.[1] The use of hazardous reagents like phosphorus oxychloride (POCl₃) is a notable drawback.[1][2]

  • Friedländer Annulation: This classical method involves the acid- or base-catalyzed condensation of a 2-aminopyridine derivative with a carbonyl compound containing an active methylene group.[3][4] While attractive for its convergence and fewer steps, it can suffer from harsh reaction conditions, lower yields, and the potential for side reactions, which can complicate purification.[1][3]

For yield optimization, the multi-step approach is generally preferred due to its modularity.

Q2: Which synthetic step is the most critical for maximizing the final yield?

A2: The final selective amination step is arguably the most critical and challenging for achieving a high yield. The starting material for this step is often a di-chloro species, such as 2,6-dichloro-1,8-naphthyridine. The key challenge is to selectively introduce an amino group at the C2 position without significant formation of the di-amino byproduct or other side reactions like hydrodehalogenation (loss of chlorine). This transformation often requires carefully optimized conditions, such as those found in a Buchwald-Hartwig amination.[5][6]

Q3: What are the most common impurities and byproducts that reduce isolated yield?

A3: Several byproducts can form, complicating purification and lowering the isolated yield of the final product:

  • Isomeric Impurities: Positional isomers can be difficult to separate due to their similar chemical properties.[7]

  • Di-substituted Byproducts: During the amination of a dichloro-intermediate, the formation of a di-amino naphthyridine is a common issue that consumes the starting material.[7]

  • Hydrodehalogenation: This involves the reduction and removal of the chlorine atom, replacing it with hydrogen. This side reaction is often promoted by certain catalyst systems or reaction conditions.[5]

  • Unreacted Starting Material: Incomplete conversion during any of the steps will lead to carry-over of starting materials, which can have similar polarity to the product, making purification challenging.[7]

Section 2: Troubleshooting Guide for Key Transformations

This guide provides specific solutions to common problems encountered during the multi-step synthesis of 6-Chloro-1,8-naphthyridin-2-amine.

Part A: Chlorination of the Naphthyridinone Intermediate

Problem: Low yield of the 2,6-dichloro-1,8-naphthyridine intermediate.

  • Probable Cause 1: Incomplete Reaction. The conversion of the hydroxyl groups of the naphthyridinone to chlorides may be insufficient.

    • Solution: The reaction is typically performed using a significant excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent.[2] Ensure a 5-10 fold excess of POCl₃ is used and that the reaction is heated to reflux for an adequate time (typically 3-4 hours) to drive the reaction to completion.[1][2] Monitor the reaction progress by TLC or LC-MS.

  • Probable Cause 2: Degradation during Workup. The workup procedure is highly exothermic and can lead to product degradation if not controlled.

    • Solution: After the reaction, excess POCl₃ must be removed under reduced pressure. The resulting residue should be poured slowly and carefully onto a large amount of crushed ice with vigorous stirring.[2][8] This dissipates the heat generated from the exothermic reaction between POCl₃ and water. The mixture should then be neutralized cautiously with a base like sodium carbonate until a precipitate forms.[2]

Part B: Selective C2 Amination (Buchwald-Hartwig Reaction)

The selective amination of 2,6-dichloro-1,8-naphthyridine is a nuanced process. The workflow below provides a logical approach to troubleshooting.

G cluster_0 Troubleshooting the Amination Step start Low Conversion or No Reaction check_atmosphere 1. Verify Inert Atmosphere & Anhydrous Conditions start->check_atmosphere Is setup correct? check_catalyst 2. Evaluate Catalyst/Precatalyst check_atmosphere->check_catalyst Yes check_ligand 3. Re-evaluate Ligand Choice check_catalyst->check_ligand Precatalyst is active? check_base 4. Assess Base Strength & Solubility check_ligand->check_base Ligand is appropriate? optimize_temp 5. Adjust Temperature & Reaction Time check_base->optimize_temp Base is suitable? success Reaction Optimized optimize_temp->success Conditions optimized

Caption: Troubleshooting workflow for low yield in the amination step.

Problem: Low conversion of 2,6-dichloro-1,8-naphthyridine to the desired product.

  • Probable Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently, or the catalyst may have decomposed.

  • Probable Cause 2: Inappropriate Ligand Choice. The ligand is crucial for stabilizing the catalyst and facilitating the reaction. Aryl chlorides are less reactive than bromides or iodides and require more electron-rich and bulky ligands.[5]

    • Solution: For challenging couplings with aryl chlorides, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often highly effective.[5][9] It is recommended to consult a ligand selection guide based on your specific substrates.

  • Probable Cause 3: Incorrect Base Selection. The base must be strong enough to deprotonate the amine but not so reactive that it causes decomposition of the starting materials.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] For base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[5][10]

ParameterRecommendation for Aryl ChloridesRationale
Palladium Source XPhos Pd G3, RuPhos Pd G3Modern precatalysts ensure efficient generation of the active Pd(0) catalyst.[5]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are necessary to facilitate the oxidative addition to the less reactive C-Cl bond.[5]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required for efficient deprotonation of the amine nucleophile.[5]
Solvent Toluene, DioxaneAnhydrous, degassed non-protic solvents are essential to prevent catalyst deactivation.[9]
Temperature 80 - 110 °CHigher temperatures are often needed to promote the reaction of less reactive aryl chlorides.

Problem: Formation of significant side products like the di-amino species or hydrodehalogenation.

  • Probable Cause: Reaction conditions are too harsh, or the stoichiometry is not optimized.

    • Solution: To minimize di-substitution, use the ammonia source in a controlled manner. Using a surrogate like benzophenone imine followed by hydrolysis can provide a controlled release of ammonia. To reduce hydrodehalogenation, screen different ligands and lower the reaction temperature. Optimizing the catalyst loading can also minimize the formation of side products.[5]

Section 3: Purification Strategy to Maximize Isolated Yield

Problem: Significant product loss during silica gel column chromatography due to peak tailing.

  • Cause: The basic amino groups on the 1,8-naphthyridine scaffold interact strongly with the acidic silanol groups on the surface of standard silica gel.[11] This leads to broad, tailing peaks, poor separation, and consequently, low isolated yield.

  • Solution 1: Mobile Phase Modification. Add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to the eluent system (e.g., hexane/ethyl acetate).[11] The competing base will neutralize the acidic sites on the silica, allowing the product to elute with much-improved peak shape.

  • Solution 2: Use an Alternative Stationary Phase. For particularly challenging separations, consider using an amine-functionalized silica gel.[12] This specialized stationary phase has a deactivated surface that minimizes interactions with basic compounds, often allowing for purification with simple hexane/ethyl acetate gradients without the need for basic additives.[12]

Section 4: Detailed Experimental Protocols

The following protocols provide a validated starting point for synthesis and purification.

Overall Synthetic Pathway

Caption: General synthetic route to 6-Chloro-1,8-naphthyridin-2-amine.

Protocol 1: Synthesis of 2,6-Dichloro-1,8-naphthyridine[1][2]
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,8-naphthyridine-2,6-diol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heat the mixture to reflux (approx. 106 °C) and maintain for 4 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and with vigorous stirring, pour the cooled reaction residue onto the ice.

  • Carefully neutralize the acidic aqueous solution by the portion-wise addition of solid sodium carbonate until the pH is ~7-8 and a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,6-dichloro-1,8-naphthyridine.

Protocol 2: Optimized Buchwald-Hartwig Amination[5]

Note: This reaction must be performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • To an oven-dried Schlenk flask, add 2,6-dichloro-1,8-naphthyridine (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 eq) under an inert atmosphere.

  • Seal the flask with a septum. If not in a glovebox, purge the flask with argon or nitrogen for 5-10 minutes.

  • Add anhydrous, degassed toluene via syringe.

  • Add the ammonia source (e.g., a solution of ammonia in dioxane or use an ammonia surrogate as per literature methods) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Modified Flash Chromatography[7][11]
  • Prepare the Mobile Phase: Select an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). To this solvent system, add 0.5% (v/v) triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane + 0.5% TEA) and pack the chromatography column.

  • Load the Sample: Dissolve the crude product from Protocol 2 in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). Load this powder onto the top of the packed column.

  • Elute and Collect: Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane, all containing 0.5% TEA).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure 6-Chloro-1,8-naphthyridin-2-amine.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (2020). University of Nottingham. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (2018). University of Pennsylvania, ScholarlyCommons. [Link]

  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

  • Girek, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

  • Optimization of the Buchwald-Hartwig reaction. (2015). ResearchGate. [Link]

  • 1,8-Naphthyridine synthesis. (2023). Organic Chemistry Portal. [Link]

  • Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri. (2022). Journal of Medicinal Chemistry. [Link]

  • Mekheimer, R. A., et al. (2007). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. ARKIVOC, 2007(xiii), 269-281. [Link]

  • Paul, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18979-18989. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (2005). ResearchGate. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. (2018). Green Chemistry. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega. [Link]

  • Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. (2017). Journal of Global Pharma Technology. [Link]

  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... (2013). ResearchGate. [Link]

  • Preparation of 2-amino-6-chloropurine. (1993).
  • Organic Amine Flash Purification Using A Novel Stationary Phase. (2012). Biotage. [Link]

  • 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. (2007). ResearchGate. [Link]

  • Method for preparing salts of 6-chloropurine. (1983).

Sources

overcoming poor solubility of 6-Chloro-1,8-naphthyridin-2-amine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

Overview & Mechanistic Context

6-Chloro-1,8-naphthyridin-2-amine (CAS: 64874-37-9) is a halogenated heterocyclic amine. While 1,8-naphthyridine derivatives are highly valued in chemical biology and drug discovery for their diverse pharmacological impacts[1], they are notoriously difficult to formulate. The planar structure of the naphthyridine core promotes strong intermolecular π−π stacking, while the primary amine and ring nitrogens engage in extensive hydrogen bonding. This results in a high crystal lattice energy and extremely poor aqueous solubility (often in unoptimized buffers)[2].

This guide provides field-proven, causally driven troubleshooting strategies to overcome these solubility barriers for both in vitro assays and in vivo dosing.

Solubilization Decision Pathway

solubilization_workflow Start 6-Chloro-1,8-naphthyridin-2-amine (Poor Aqueous Solubility) Step1 1. pH Adjustment & Salt Formation (e.g., HCl / Mesylate salts) Start->Step1 Ionizable amine? Step2 2. Co-Solvent & Surfactant Addition (e.g., DMSO, PEG400, Tween 80) Step1->Step2 No / Insufficient Success Solubilized API for Biological Assays Step1->Success Yes, soluble salt formed Step3 3. Cyclodextrin Complexation (e.g., HP-β-CD) Step2->Step3 Precipitation occurs Step2->Success Solubilized Step4 4. Advanced Formulations (Nanocrystals / Solid Dispersions) Step3->Step4 Still insoluble Step3->Success Inclusion complex formed Step4->Success Final formulation

Strategic workflow for overcoming poor aqueous solubility of 6-Chloro-1,8-naphthyridin-2-amine.

Troubleshooting FAQs

Q1: My 6-Chloro-1,8-naphthyridin-2-amine stock is completely dissolved in 100% DMSO at 10 mM, but it immediately precipitates when diluted into PBS (pH 7.4). Why does this happen, and how can I prevent it? A: This is a classic "solvent shift" precipitation. When the DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic naphthyridine compound stranded in an environment where its thermodynamic solubility is vastly exceeded, causing rapid crystallization[2].

  • The Causality: The compound's kinetic solubility is breached before it can uniformly disperse.

  • The Solution: Do not add the DMSO stock directly to the bulk buffer. Instead, pre-mix the DMSO stock with a surfactant (e.g., Tween 80 or Kolliphor EL) or a co-solvent (e.g., PEG400) before gradual aqueous dilution. This creates an intermediate micellar environment that physically shields the hydrophobic chloro-naphthyridine core from the aqueous phase[3].

Q2: Can I use pH adjustment to force the compound into solution? A: Yes, but with strict limitations depending on your final assay conditions. The 1,8-naphthyridine ring nitrogens and the primary 2-amine group are weakly basic.

  • The Causality: Lowering the pH (e.g., pH < 4) using dilute HCl or methanesulfonic acid protonates these basic centers, forming a hydrochloride or mesylate salt. Salt formation disrupts the crystal lattice energy by introducing ion-dipole interactions that are highly favorable in water[3].

  • The Caveat: If your biological assay requires physiological pH (7.4), the compound will likely precipitate as the free base upon neutralization. In such cases, pH adjustment must be combined with a solubilizing excipient (like cyclodextrins) to "catch" the free base before it aggregates.

Q3: We need to dose this compound in vivo (e.g., IV or PO in mice). DMSO is too toxic at high concentrations. What is the best formulation strategy? A: For in vivo applications, cyclodextrin inclusion complexation is highly recommended over high-concentration co-solvents.

  • The Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that can encapsulate the planar 6-chloro-1,8-naphthyridine core, while its hydrophilic exterior ensures high aqueous solubility[3]. This method effectively masks the lipophilicity of the compound without the cytotoxicity or membrane-permeabilizing artifacts associated with high levels of surfactants or DMSO.

Quantitative Data: Excipient Strategy Comparison

Summarized below are the most effective strategies for solubilizing planar heterocyclic amines, categorized by their systemic impact and typical efficacy.

Solubilization StrategyRecommended ExcipientsTypical Solubility IncreasePrimary ApplicationPros / Cons
Co-Solvent Shift 1-5% DMSO + PEG40010x to 50xIn vitro biochemical assaysPros: Rapid, easy to prepare.Cons: High DMSO levels can denature proteins or cause cell toxicity.
Micellar Solubilization Tween 80, Kolliphor EL, Solutol HS 1550x to 100xIn vitro cell assays, IV dosingPros: Excellent kinetic stability.Cons: Surfactants may interfere with lipid-based biological targets.
Inclusion Complexation HP- β -CD, Captisol® (SBE- β -CD)100x to 500xIn vivo (IV, PO, IP dosing)Pros: Non-toxic, masks lipophilicity, true thermodynamic solution.Cons: Requires heating/stirring time.
Salt Formation HCl, Methanesulfonic acid>1000x (at low pH)Gastric absorption modelsPros: Highest absolute solubility.Cons: Re-precipitates at physiological pH (7.4)[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to confirm that true solubilization (rather than micro-suspension) has been achieved.

Protocol 1: Kinetic Solubilization via Surfactant Priming (For In Vitro Assays)

This protocol prevents the "solvent shift" precipitation common with naphthyridine derivatives.

  • Stock Preparation: Dissolve 6-Chloro-1,8-naphthyridin-2-amine in 100% molecular-grade DMSO to a concentration of 10 mM.

    • Validation Check: The solution must be completely transparent. Centrifuge at 10,000 x g for 5 minutes; if a pellet forms, the compound has not fully dissolved.

  • Surfactant Priming: Transfer 10 µL of the 10 mM DMSO stock into a microcentrifuge tube. Add 10 µL of Tween 80 (or Kolliphor EL). Vortex vigorously for 30 seconds to ensure homogeneous mixing of the API into the surfactant phase.

  • Aqueous Dilution: Slowly add 980 µL of pre-warmed (37°C) PBS (pH 7.4) dropwise while continuously vortexing. This yields a 100 µM final concentration in 1% DMSO / 1% Tween 80.

  • System Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the measured concentration matches the theoretical 100 µM, no micro-precipitation has occurred[2].

Protocol 2: Preparation of HP- β -CD Inclusion Complex (For In Vivo Dosing)

This protocol utilizes thermodynamic equilibrium to encapsulate the compound, avoiding toxic co-solvents.

  • Excipient Preparation: Prepare a 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) solution in molecular biology-grade water or saline.

  • API Addition: Add 6-Chloro-1,8-naphthyridin-2-amine powder directly to the HP- β -CD solution to achieve a target concentration of 2 mg/mL.

  • Complexation (Thermodynamic Driving): Sonicate the suspension in a water bath at 40°C for 60 minutes. The thermal energy helps break the crystal lattice. Follow this by continuous magnetic stirring at room temperature for 24 to 48 hours to reach thermodynamic equilibrium[3].

  • System Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed API. Analyze the filtrate via HPLC to quantify the exact amount of solubilized API.

    • Troubleshooting: If the concentration is below the target, increase the HP- β -CD percentage to 30% (w/v) or temporarily lower the pH to 4.0 during the stirring phase to facilitate initial dissolution, neutralizing carefully afterward.

Sources

Technical Support Center: Purification of 6-Chloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and validated protocol to address the specific chromatographic challenges associated with 1,8-naphthyridine derivatives.

6-Chloro-1,8-naphthyridin-2-amine (CAS: 64874-37-9) presents unique purification hurdles due to its highly polar, basic nature, and strong hydrogen-bonding capabilities. This guide is designed to help researchers, scientists, and drug development professionals achieve high-purity isolation without compromising yield.

Purification Workflow Logic

G A Crude Mixture (6-Chloro-1,8-naphthyridin-2-amine) B Acid-Base Extraction (Removes non-basic impurities) A->B C Dry Loading onto Celite/Silica (Overcomes poor solubility) B->C D Stationary Phase Selection C->D E Standard Silica (SiO2) Requires 1% TEA modifier D->E F Neutral/Basic Alumina (Al2O3) No modifier needed D->F G Elution: DCM / MeOH gradient E->G F->G H Pure Fractions (Verify by TLC/UV 254nm) G->H

Workflow for chromatographic purification of basic naphthyridine derivatives.

Troubleshooting & FAQs

Q1: Why does my product streak severely on standard silica gel, resulting in massive elution volumes and poor recovery? A1: This is a classic acid-base interaction issue. 6-Chloro-1,8-naphthyridin-2-amine contains a highly basic 2-amino-1,8-naphthyridine core. The ring nitrogens undergo protonation at near-neutral pH[1], creating a strong, reversible electrostatic interaction with the mildly acidic silanol groups (Si-OH, pKa ~4.5-5.0) on standard bare silica gel. Causality & Solution: To prevent the compound from sticking and streaking, you must neutralize the stationary phase. Add a basic modifier—typically 1% to 2% Triethylamine (TEA) or 0.5% aqueous Ammonium Hydroxide ( NH4​OH )—to your eluent. TEA competitively binds to the silanol sites, allowing the basic naphthyridine to elute as a sharp, symmetrical band.

Q2: What is the optimal solvent system for normal-phase purification of this compound? A2: Standard non-polar systems like Hexane/Ethyl Acetate will fail to elute this compound effectively due to its high polarity and lattice energy. Causality & Solution: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is required. The DCM provides necessary solvation for the chlorinated aromatic core, while the protic nature of MeOH disrupts the intermolecular hydrogen bonding between the 2-amino group and the stationary phase. Start at 100% DCM (with 1% TEA) and gradually increase MeOH up to 5-10%.

Q3: My crude mixture is completely insoluble in the starting eluent (DCM). How should I load the column without ruining the band shape? A3: Heterocyclic amines with planar structures exhibit strong pi-pi stacking, leading to poor solubility in moderately polar solvents. Wet-loading a suspension will cause the compound to continuously dissolve and crash out at the column head, destroying resolution. Causality & Solution: You must perform Dry Loading . Dissolve the crude material in a highly polar, volatile solvent (e.g., pure Methanol or THF). Add deactivated silica gel or Celite (2-3x the crude mass), and evaporate the solvent completely under reduced pressure. Loading this free-flowing powder ensures uniform dissolution into the mobile phase as it passes through the column.

Q4: Can I avoid using Triethylamine? It interferes with my downstream biological assays and NMR characterization. A4: Yes. TEA can form stubborn salts or become entrapped in the product crystal lattice. Causality & Solution: Switch your stationary phase to Aluminum Oxide (Alumina) . Alumina lacks the highly acidic silanols found in silica, allowing basic amines to elute sharply without the need for basic modifiers. A solvent system of DCM and MeOH (ranging from 50:1 to 100:1) on basic or neutral alumina is highly effective for isolating 1,8-naphthyridin-2-amines[2]. Additionally, performing an initial acid-base extraction can remove non-basic impurities before chromatography even begins[3].

Quantitative Data: Chromatographic Conditions Comparison

The following table summarizes the expected performance of various chromatographic systems for 6-Chloro-1,8-naphthyridin-2-amine, based on field-proven optimization.

Stationary PhaseEluent SystemModifierExpected Rf​ Peak ShapeTypical Recovery
Silica Gel (60Å)Hexane / EtOAc (1:1)None< 0.05Severe Tailing< 40%
Silica Gel (60Å)DCM / MeOH (9:1)None~ 0.35Moderate Streaking65 - 75%
Silica Gel (60Å) DCM / MeOH (9:1) 1% TEA ~ 0.45 Sharp, Symmetrical > 90%
Basic Alumina DCM / MeOH (50:1) None ~ 0.40 Sharp > 85%
Validated Experimental Protocol: TEA-Modified Silica Gel Chromatography

This self-validating protocol utilizes a TEA-modified silica system. Every step is designed to preemptively address the physical chemistry challenges of the naphthyridine core.

Step 1: Column Packing and Pre-Equilibration (Critical Step)
  • Prepare a slurry of Silica Gel (60Å, 230-400 mesh) in Dichloromethane (DCM).

  • Pack the column under gentle air pressure.

  • Self-Validation Check: Before loading any sample, flush the packed column with at least 2 Column Volumes (CV) of DCM containing 1% Triethylamine (TEA) . Reasoning: If the sample is loaded onto a non-equilibrated column, the leading edge of the compound band will irreversibly bind to un-neutralized silanols, causing immediate streaking. Pre-equilibration saturates these acidic sites.

Step 2: Dry Loading Preparation
  • Dissolve the crude 6-Chloro-1,8-naphthyridin-2-amine in a minimum volume of Methanol (MeOH) or THF until a clear solution is achieved.

  • Add Celite 545 or deactivated silica gel (approximately 2.5 grams per 1 gram of crude product) to the flask.

  • Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully pour the dry powder onto the flat head of the pre-equilibrated column. Cap with a 1 cm layer of clean sea sand to prevent surface disruption.

Step 3: Gradient Elution
  • Initial Elution: Begin eluting with 2 CV of 100% DCM (containing 1% TEA) to remove non-polar impurities.

  • Gradient Ramp: Step the gradient to DCM:MeOH (98:2) with 1% TEA for 2 CV.

  • Target Elution: Step to DCM:MeOH (95:5) with 1% TEA. The target compound typically elutes in this window. Monitor fractions via TLC (UV active at 254 nm).

  • Flush: If necessary, step to DCM:MeOH (90:10) with 1% TEA to push off any remaining tail.

Step 4: Fraction Collection and TEA Removal
  • Pool the fractions containing pure 6-Chloro-1,8-naphthyridin-2-amine.

  • Concentrate under reduced pressure.

  • Azeotropic TEA Removal: TEA can be stubborn to remove completely. Add 10-15 mL of Toluene to the concentrated residue and re-evaporate. Toluene forms an azeotrope with residual TEA and methanol, driving them off efficiently and leaving a highly pure solid.

References
  • Source: Google Patents (Patent CN105399739A)
  • Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers Source: Osaka University Knowledge Archive URL:[Link]

Sources

troubleshooting crystallization issues with 6-Chloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Crystallization . As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals resolve complex crystallization bottlenecks specific to 6-Chloro-1,8-naphthyridin-2-amine .

Because this molecule features a rigid, planar heterocyclic core with strong hydrogen-bond donors (primary amine) and acceptors (naphthyridine nitrogens), it is highly prone to supramolecular self-assembly issues, including liquid-liquid phase separation (oiling out) and uncontrolled polymorphism. This guide synthesizes thermodynamic principles with field-proven process analytical technologies (PAT) to help you engineer a robust, self-validating crystallization process.

Process Diagram: Overcoming Phase Separation

G N1 Supersaturated Solution (6-Chloro-1,8-naphthyridin-2-amine) N2 Cooling Profile & Seeding Strategy N1->N2 N3 Fast Cooling / No Seeds N2->N3 Unoptimized N6 Slow Cooling + Seeding in MSZ N2->N6 Optimized N4 Liquid-Liquid Phase Separation (Oiling Out) N3->N4 N5 Impure Amorphous Solid or Metastable Polymorph N4->N5 N7 Controlled Heterogeneous Nucleation N6->N7 N8 High-Purity Stable Crystalline Product N7->N8

Workflow for mitigating liquid-liquid phase separation (oiling out) via controlled seeding.

Section 1: Core Mechanistic FAQs

Q1: Why does my 6-Chloro-1,8-naphthyridin-2-amine solution consistently "oil out" instead of forming crystals? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the liquid-liquid coexistence curve (cloud point) before it can spontaneously nucleate a solid phase[1]. For 6-Chloro-1,8-naphthyridin-2-amine, this is driven by two factors:

  • Melting Point Depression: Crude mixtures containing synthetic impurities dramatically lower the melting point of the solute. If the melting point drops below the crystallization temperature, the compound will separate as an impure, solute-rich liquid droplet rather than a solid lattice[2].

  • High Supersaturation Rates: Rapid cooling or rapid anti-solvent addition forces the system out of the Metastable Zone (MSZ) too quickly. The kinetic barrier for forming a hydrogen-bonded dimer/catemer lattice (typical of naphthyridines[3]) is higher than the barrier for forming a disordered liquid phase.

Q2: How do I control the polymorphic outcome of this compound? A: 1,8-Naphthyridine derivatives are notorious for forming multiple hydrogen-bonded supramolecular architectures (homo- or hetero-synthons)[3]. When oiling out occurs, the eventual solidification of those droplets usually traps the compound in a kinetically favored, metastable polymorph[4]. To guarantee the formation of the thermodynamically stable polymorph, you must bypass spontaneous nucleation entirely. This is achieved by introducing seed crystals of the desired polymorph directly into the solution while it is within the MSZ[5]. The seeds provide a pre-existing lattice surface, drastically lowering the activation energy for crystal growth and forcing the remaining solute to adopt the seeded conformation[4].

Q3: My crystals are forming fine, unfilterable needles that trap mother liquor. How can I improve the morphology? A: Needle-like (acicular) morphology in planar aromatics is caused by rapid, one-dimensional growth along the π−π stacking axis, while growth along the hydrogen-bonding faces remains slow. Causality: High supersaturation driving forces exacerbate this anisotropic growth. To promote 2D or 3D growth (prisms/blocks), you must lower the supersaturation by utilizing a very slow cooling ramp (e.g., 0.1 °C/min) immediately after seeding. Additionally, switching from a purely aprotic solvent to a solvent mixture containing a protic hydrogen-bond donor (like ethanol or IPA) can competitively bind to the fast-growing crystal faces, sterically hindering 1D growth and forcing the crystal to bulk out laterally.

Section 2: Self-Validating Experimental Protocol

Optimized Seeded Anti-Solvent Cooling Crystallization This protocol is designed as a self-validating system to eliminate LLPS and control polymorphism for 6-Chloro-1,8-naphthyridin-2-amine.

Materials:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Anti-solvent: Water or Isopropanol (IPA)

  • Seed Crystals: 1.0–2.0 wt% of the desired stable polymorph (milled to <50 µm particle size).

Step-by-Step Methodology:

  • Dissolution: Suspend crude 6-Chloro-1,8-naphthyridin-2-amine in the primary solvent (e.g., 5 volumes of DMSO) and heat to 70 °C until complete dissolution is achieved.

    • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, perform a hot filtration. Foreign particulates act as rogue nucleation sites, defeating polymorphic control.

  • Anti-Solvent Titration: Slowly add the anti-solvent (e.g., Water) at a rate of 0.05 vol/min while maintaining the temperature at 70 °C, until the solution reaches the upper boundary of the Metastable Zone (typically just before the cloud point).

    • Validation Checkpoint: If the solution turns milky/cloudy during this step, you have crossed the cloud point curve (LLPS has initiated). Self-Correction: Immediately heat the system by 5–10 °C to redissolve the oil droplets, then add 0.5 volumes of primary solvent before proceeding.

  • Temperature Equilibration: Cool the clear solution slowly to the predetermined seeding temperature (e.g., 60 °C, which should be roughly 5–10 °C below the saturation temperature).

  • Seeding: Introduce the milled seed crystals (1.5 wt% relative to the theoretical yield) as a slurry in the anti-solvent.

  • Aging (Desupersaturation Hold): Hold the system isothermally at the seeding temperature for 2 hours.

    • Mechanistic Rationale: This hold time allows the available surface area of the seeds to consume the immediate supersaturation, ensuring the concentration profile drops safely below the liquid-liquid coexistence curve[4].

    • Validation Checkpoint: Use an in-line FBRM probe or visual inspection to confirm that the seed particles are growing in size and no oil droplets are forming[5].

  • Controlled Cooling Ramp: Initiate a non-linear (cubic) or slow linear cooling ramp (0.1 to 0.15 °C/min) down to the final isolation temperature (e.g., 5 °C).

  • Isolation: Filter the resulting slurry, wash the cake with cold anti-solvent to displace the mother liquor, and dry under vacuum at 50 °C.

Section 3: Quantitative Process Data

Table 1: Troubleshooting Matrix for 6-Chloro-1,8-naphthyridin-2-amine

Observed IssuePrimary Mechanistic CauseRecommended Corrective Action
Oiling Out (LLPS) upon cooling High impurity load depressing the melting point; crossing the cloud point curve[2].Perform a charcoal/scavenger resin treatment prior to crystallization. Seed at a higher temperature within the MSZ.
Metastable Polymorph Formation High supersaturation generation leading to spontaneous, uncontrolled nucleation[4].Implement a 1-2 wt% seed load of the stable form. Hold isothermally for 2 hours post-seeding.
Fine Needles / Poor Filterability Rapid 1D growth along the π−π stacking axis; insufficient lateral growth time.Reduce cooling rate to <0.15 °C/min. Introduce a protic co-solvent (e.g., IPA) to alter face-specific growth kinetics.

Table 2: Optimized Process Parameters & Rationales

ParameterTarget RangeMechanistic Rationale
Seed Load 1.0% – 3.0% (w/w)Provides sufficient surface area to consume supersaturation faster than the rate of spontaneous liquid-liquid phase separation[4].
Seed Particle Size 20 µm – 50 µmSmaller seeds provide exponentially more surface area per gram, maximizing desupersaturation efficiency[5].
Cooling Rate 0.1 °C/min – 0.2 °C/minKeeps the system within the metastable zone, preventing secondary nucleation and agglomeration.

References

  • An In-Line Study of Oiling Out and Crystallization ResearchG
  • 3.6F: Troubleshooting Chemistry LibreTexts
  • Oiling out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization ACS Public
  • Tailor-made naphthyridines: Self-assembling multiple hydrogen-bonded supramolecular architectures
  • Crystallis

Sources

Technical Support Center: Metal Impurity Remediation in 6-Chloro-1,8-naphthyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic API purification. 6-Chloro-1,8-naphthyridin-2-amine is a critical building block in drug development, frequently subjected to late-stage metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or amination reactions.

While these catalytic methods are highly efficient, the unique structural motif of the 1,8-naphthyridine core presents a severe downstream challenge: stubborn transition metal retention . This guide provides researchers and process chemists with evidence-based troubleshooting, mechanistic insights, and self-validating protocols to reliably achieve ICH Q3D compliance (<10 ppm elemental impurities).

Workflow: Metal Scavenging Decision Matrix

MetalScavenging Start Crude 6-Chloro-1,8-naphthyridin-2-amine (Metal > 1000 ppm) Assess Determine Predominant Metal State (e.g., Pd(0) vs. Pd(II)) Start->Assess Pd0 Colloidal / Pd(0) Assess->Pd0 Visual: Black ppt Pd2 Soluble / Pd(II) Chelate Assess->Pd2 Visual: Homogeneous dark soln Carbon Activated Carbon Treatment (e.g., Darco KB-B) Pd0->Carbon Resin Thiol/TMT Resin Scavenging (e.g., MP-TMT) Pd2->Resin Filter Filtration & Wash Carbon->Filter Resin->Filter Analyze ICP-MS Analysis (< 10 ppm Target) Filter->Analyze

Decision tree for selecting metal scavenging strategies based on oxidation state.

Troubleshooting Guides & FAQs

Q1: Why do standard aqueous workups fail to remove palladium from 6-Chloro-1,8-naphthyridin-2-amine extracts? A: The failure is thermodynamic. The nitrogen atoms at the 1 and 8 positions of the naphthyridine ring are perfectly spaced to act as a potent bidentate ligand, forming highly stable, square-planar chelate complexes with transition metals like Pd(II)[1]. Standard aqueous washes (e.g., water, brine) rely on partitioning the metal into the aqueous phase based on hydration energy. However, the thermodynamic stability constant of the naphthyridine-Pd complex far exceeds standard hydration energies. To break this complex, you must introduce a competitive ligand (a scavenger) with a significantly higher binding affinity, such as a thiol or trimercaptotriazine (TMT)[2].

Q2: How do I select the appropriate solid-supported scavenger for my specific extract? A: Selection depends entirely on the metal's oxidation state and the solvent environment[3].

  • For Pd(0) (colloidal/black precipitates): Activated carbon (e.g., Darco KB-B) is highly effective through physical adsorption (physisorption)[4].

  • For Pd(II) (soluble chelated complexes): Chemisorption is required. Macroporous polystyrene or silica resins functionalized with TMT (e.g., MP-TMT) or thiols (e.g., SiliaMetS Thiol) are optimal because they form irreversible covalent bonds with the metal, successfully outcompeting the naphthyridine chelation[2].

Q3: My palladium levels are still failing (>50 ppm) after using a thiol resin. What is the mechanistic failure? A: If you are using an appropriate high-affinity resin, the failure is likely kinetic, not thermodynamic. Solid-supported scavenging is a heterogeneous process. If the 6-Chloro-1,8-naphthyridin-2-amine complex is sterically hindering the metal, the ligand exchange rate at the resin surface will be extremely slow. Troubleshooting steps:

  • Increase Temperature: Heating the mixture to 40–50 °C provides the activation energy necessary to accelerate ligand exchange.

  • Swell the Resin: If using cross-linked polystyrene resins (like MP-TMT), they must be properly swelled to expose internal binding sites. Adding 5–10% water or utilizing a swelling solvent like THF/DCM can drastically increase the accessible surface area[2].

Q4: Can I avoid expensive resins and use crystallization instead? A: Yes. Crystallization is the preferred industrial-scale technique for rejecting impurities[5]. However, because the metal is chelated directly to the naphthyridine product, it often co-crystallizes. To prevent this, you can add small amounts of soluble homogeneous chelant additives (e.g., potassium isopropyl xanthate or tri-n-butylphosphine) directly to the mother liquor[1][4]. These additives competitively bind the metal, keeping it solubilized in the mother liquor while the purified API crystallizes.

Quantitative Data: Scavenger Performance Comparison
Scavenger TypeExample ProductTarget Metal StateBinding MechanismTypical LoadingOptimal Solvents
Activated Carbon Darco KB-BPd(0), ColloidalPhysisorption10–20 wt%Toluene, Alcohols
Macroporous Resin Biotage MP-TMTPd(II), SolubleChemisorption (Covalent)3–5 eqTHF, DCM, DMF
Functionalized Silica SiliaMetS ThiolPd(II), Pd(0)Chemisorption (Covalent)4–8 eqAqueous/Organic Mixes
Homogeneous Chelant Tri-n-butylphosphinePd(II)Competitive Chelation1–2 eqDiethoxymethane (DEM)
Step-by-Step Methodology: Self-Validating Resin Scavenging Protocol

To ensure reproducibility and prevent false-positive purification results, utilize this self-validating protocol when applying solid-supported scavengers to 6-Chloro-1,8-naphthyridin-2-amine extracts.

Step 1: Solvent Preparation & Dissolution Dissolve the crude 6-Chloro-1,8-naphthyridin-2-amine extract in a suitable swelling solvent (e.g., THF or DMF) at a concentration of 0.1 M. Causality: Complete dissolution ensures the chelated metal is fully accessible to the scavenger. Slurries will result in trapped metal impurities within the undissolved product matrix.

Step 2: Scavenger Loading Add 5 equivalents of a high-affinity scavenger (e.g., MP-TMT or SiliaMetS Thiol) relative to the theoretical maximum metal catalyst charge used in the upstream reaction[2].

Step 3: Incubation & Kinetic Monitoring (Self-Validation Checkpoint) Stir the suspension vigorously at 40 °C to overcome the activation energy of the naphthyridine-metal ligand exchange. Self-Validation: Withdraw a 1 mL aliquot at 4 hours and 12 hours . Filter and analyze both via ICP-MS.

  • If the 12-hour result is not significantly lower than the 4-hour result, the system has reached thermodynamic equilibrium.

  • If the target (<10 ppm) is still not met at equilibrium, the scavenger's capacity is exhausted. Do not extend the time. Instead, filter the mixture and perform a second treatment cycle with fresh resin[5].

Step 4: Filtration & Recovery Filter the mixture through a pad of Celite to remove the metal-loaded resin and any colloidal particulates. Wash the filter cake with 2 column volumes of the primary reaction solvent to maximize the recovery of the purified 6-Chloro-1,8-naphthyridin-2-amine. Concentrate the filtrate under reduced pressure.

References
  • Source: acs.
  • Source: acs.
  • Source: frontiersin.
  • Source: velocityscientific.com.
  • Title: What is metal scavenging and what are metal scavengers?

Sources

6-Chloro-1,8-naphthyridin-2-amine stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Chloro-1,8-naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimentation. This resource offers a structured question-and-answer format to directly address specific issues, ensuring scientific integrity and providing actionable protocols.

I. Troubleshooting Guide: Stability and Degradation

This section addresses common problems encountered during the handling and analysis of 6-Chloro-1,8-naphthyridin-2-amine, with a focus on its stability under acidic and basic conditions.

Question 1: I'm observing rapid degradation of my 6-Chloro-1,8-naphthyridin-2-amine stock solution under what I thought were standard laboratory conditions. What could be the cause?

Answer:

The stability of 6-Chloro-1,8-naphthyridin-2-amine can be influenced by several factors, most notably pH, light, and temperature. The 1,8-naphthyridine core is an electron-poor system, which can make certain positions on the ring susceptible to nucleophilic attack, especially under harsh pH conditions.

Causality behind Instability:

  • Acidic Conditions: In acidic media, the nitrogen atoms of the naphthyridine ring can become protonated. This protonation increases the electrophilicity of the carbon atoms in the ring system. The chloro-substituent at the 6-position is an electron-withdrawing group, which further activates the ring towards nucleophilic substitution. Under strong acidic conditions and elevated temperatures, hydrolysis of the chloro group to a hydroxyl group can occur, leading to the formation of 6-hydroxy-1,8-naphthyridin-2-amine.

  • Basic Conditions: Under basic conditions, the primary amine group at the 2-position can be deprotonated, increasing the electron density of the ring. However, strong basic conditions can also promote nucleophilic substitution of the chloro group by a hydroxide ion. The electron-poor nature of the naphthyridine core makes the carbon atom attached to the chlorine susceptible to this attack.[1]

  • Photodegradation: Aromatic heterocyclic compounds are often susceptible to photodegradation.[2] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products.[2]

Troubleshooting Protocol: Forced Degradation Study

To identify the specific cause of degradation, a forced degradation study is highly recommended.[3][4][5] This involves intentionally subjecting the compound to various stress conditions to understand its degradation pathways.[6]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Chloro-1,8-naphthyridin-2-amine in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To a portion of the stock solution, add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: To another portion, add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Treat a portion of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Keep a portion of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a portion of the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[2]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a stability-indicating HPLC method.[2]

Data Presentation: Example HPLC Analysis Summary

Stress Condition% Degradation of Parent CompoundNumber of Degradation Peaks
1 M HCl, 60°C, 24h15%2
1 M NaOH, 60°C, 24h25%3
3% H₂O₂, RT, 24h5%1
60°C, 24h<2%0
UV/Vis Light, 24h10%1
Control (Dark)<1%0

Visualization: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of 6-Chloro-1,8-naphthyridin-2-amine B Acidic Hydrolysis (1M HCl, 60°C) A->B C Basic Hydrolysis (1M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂) A->D E Thermal Degradation (60°C) A->E F Photolytic Degradation (UV/Vis Light) A->F G Neutralize (if applicable) & Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Identify & Quantify Degradation Products H->I

Caption: Workflow for a forced degradation study.

Question 2: My HPLC chromatogram shows several unexpected peaks after subjecting 6-Chloro-1,8-naphthyridin-2-amine to basic conditions. How can I identify these degradation products?

Answer:

The appearance of new peaks in your HPLC chromatogram indicates the formation of degradation products. The 1,8-naphthyridine ring system, while generally stable, can undergo transformations under specific conditions.

Potential Degradation Pathways under Basic Conditions:

  • Hydrolysis of the Chloro Group: The most probable degradation pathway under basic conditions is the nucleophilic aromatic substitution of the chlorine atom at the 6-position by a hydroxide ion, leading to the formation of 6-hydroxy-1,8-naphthyridin-2-amine.

  • Ring Opening: Under more forcing basic conditions (e.g., high temperature, concentrated base), cleavage of the pyridine ring is a possibility, although less common for the naphthyridine core itself without other activating groups.

  • Dimerization/Polymerization: In some cases, reactive intermediates formed during degradation can lead to the formation of dimers or other polymeric species.

Protocol for Degradant Identification:

  • LC-MS Analysis: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Methodology: Analyze the degraded sample using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and each new peak.

    • Interpretation: Compare the molecular weights of the new peaks with potential degradation products. For example, the replacement of a chlorine atom (atomic mass ≈ 35.5) with a hydroxyl group (atomic mass ≈ 17) would result in a mass difference of approximately -18.5 Da.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.

  • NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its complete chemical structure.

Visualization: Potential Basic Degradation Pathway

G cluster_main Basic Degradation Parent 6-Chloro-1,8-naphthyridin-2-amine MW: 179.6 g/mol Degradant1 6-Hydroxy-1,8-naphthyridin-2-amine MW: 161.16 g/mol Parent->Degradant1 OH⁻, Δ (Hydrolysis) Other Other Products (e.g., Ring-Opened Species) Parent->Other Stronger Base, High Temp (Potential Ring Cleavage)

Caption: Potential degradation pathway under basic conditions.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and handling of 6-Chloro-1,8-naphthyridin-2-amine.

What are the predicted pKa values for 6-Chloro-1,8-naphthyridin-2-amine and how do they influence its stability?
What are the recommended storage conditions for 6-Chloro-1,8-naphthyridin-2-amine in solid form and in solution?
  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[7]

  • In Solution: For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to store solutions at -20°C or -80°C.[2] However, it is crucial to perform freeze-thaw stability studies to ensure the compound is stable under these conditions.[2] For particularly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[2]

Are there any known incompatibilities of 6-Chloro-1,8-naphthyridin-2-amine with common laboratory reagents or solvents?

Given its chemical structure, potential incompatibilities include:

  • Strong Oxidizing Agents: The electron-rich nature of the amino group and the aromatic ring system makes the compound susceptible to oxidation.

  • Strong Acids and Bases: As discussed, these can lead to hydrolysis and other degradation reactions.

  • Reactive Halogenating Agents: The amino group can react with these reagents.

It is always good practice to consult a chemical compatibility chart and to perform small-scale tests before mixing with new reagents.

What analytical techniques are most suitable for routine analysis and stability testing of 6-Chloro-1,8-naphthyridin-2-amine?

The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Key considerations for HPLC method development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer should be controlled to ensure consistent retention and peak shape.

  • Detection: A photodiode array (PDA) detector is recommended as it allows for monitoring at multiple wavelengths and can help in peak purity assessment.[2]

  • Stability-Indicating Method: The method must be able to separate the parent compound from all potential degradation products. This is validated through forced degradation studies.[3]

References

  • Benchchem.
  • ChemicalBook. 1,8-Naphthyridine.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Williams, R.
  • Journal of Organic Chemistry. Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines.
  • Benchchem. A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
  • MedCrave online.
  • Development of forced degradation and stability indic
  • Biomedical Journal of Scientific & Technical Research.
  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis.
  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • ResearchGate.
  • NextSDS.
  • Green Chemistry (RSC Publishing). A mild synthesis of substituted 1,8-naphthyridines.
  • Wikipedia. 1,8-Naphthyridine.
  • MDPI.
  • MedChemExpress. 1,8-Naphthyridine | Heterocyclic Compound.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • Thermo Fisher Scientific.
  • National Energy Technology Laboratory. Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent.
  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Sigma-Aldrich. 6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.
  • Northwestern University. Instantaneous Hydrolysis of NerveAgent Simulants with a SixConnected ZirconiumBased MetalOrganic Framework.
  • Jasperse, J. Reactions of Amines.
  • Bellona Foundation. Amines Used in CO2 Capture - Health and Environmental Impacts.
  • U.S. Environmental Protection Agency.
  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Publisso.
  • Bryan Research & Engineering, LLC.
  • MDPI. Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold.
  • NextSDS.
  • The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture.

Sources

enhancing fluorescence quantum yield of 6-Chloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing Fluorescence Quantum Yield of 6-Chloro-1,8-naphthyridin-2-amine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the photophysical challenges associated with 6-Chloro-1,8-naphthyridin-2-amine (CAS: 64874-37-9).

While 1,8-naphthyridine derivatives are powerful building blocks for nucleobase recognition and bioimaging, users frequently encounter issues with low fluorescence quantum yield ( ΦF​ ) in aqueous media or upon target binding. This guide elucidates the mechanistic causality behind these phenomena and provides field-proven, self-validating protocols to engineer highly emissive systems.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my 6-Chloro-1,8-naphthyridin-2-amine exhibit bright fluorescence in dichloromethane, but almost zero emission in PBS or water? The Causality: This is a textbook example of Intramolecular Charge Transfer (ICT) state quenching. The 2-amino group acts as an electron donor, while the naphthyridine nitrogen atoms and the 6-chloro group act as electron acceptors. Upon excitation, the molecule undergoes a massive change in its dipole moment. In polar solvents like water, the solvent molecules rapidly reorient to stabilize this highly polar excited state (solvent relaxation). According to the Energy Gap Law, as the energy level of the excited ICT state drops closer to the ground state, non-radiative decay pathways (internal conversion) dominate, plummeting the quantum yield[1].

Solution: To enhance ΦF​ without altering the chemical structure, you must restrict solvent relaxation. This can be achieved by incorporating the fluorophore into a hydrophobic microenvironment (e.g., using β -cyclodextrin inclusion complexes or micellar encapsulation) or by shifting to less polar assay buffers.

Q2: How can I chemically modify the 6-chloro position to permanently enhance the quantum yield for aqueous bioimaging? The Causality: The chloro group is a relatively weak modulator in the push-pull system and is susceptible to nucleophilic attack. By leveraging a Nucleophilic Aromatic Substitution (SNAr) reaction, you can replace the 6-chloro group with a primary or secondary amine. This converts the molecule into a strong "electron push-pull" system. Recent studies demonstrate that amine-substituted 1,8-naphthyridines exhibit massive fluorescence enhancement and large Stokes shifts (>70 nm) even in highly polar aqueous solutions, overcoming standard ICT limitations[1]. Actionable Step: See Protocol A below for the SNAr modification workflow.

Q3: I am using the naphthyridine to bind DNA, but the fluorescence quenches upon binding instead of turning on. How do I fix this? The Causality: 2-amino-1,8-naphthyridines are renowned for forming highly specific triple hydrogen bonds with Guanine. However, Guanine possesses the lowest oxidation potential (~1.49 V) among all nucleobases. When your naphthyridine is in its excited state, it acts as an electron acceptor. The adjacent Guanine donates an electron, triggering Photoinduced Electron Transfer (PET), which completely quenches the fluorescence[2]. Solution: If your goal is a "turn-on" fluorescent probe, you must engineer the probe to target a different base (like Cytosine opposite an abasic site)[3], or introduce strong electron-withdrawing groups (like trifluoromethyl) to alter the redox potential of the naphthyridine core, thereby thermodynamically preventing PET from Guanine.

Part 2: Visualizing the Photophysics and Workflows

G S0 Ground State (S0) LE Locally Excited (LE) S0->LE Excitation ICT ICT State (Polar Media) LE->ICT Polar solvent relaxation Fluor Fluorescence (High Φ) LE->Fluor Non-polar solvent NRD Non-Radiative Decay (Low Φ) ICT->NRD Internal Conversion Fluor->S0 NRD->S0

Fig 1. Jablonski diagram illustrating ICT state stabilization and non-radiative decay in polar solvents.

G A 6-Chloro-1,8-naphthyridin-2-amine (Weak Push-Pull) B Add Primary Amine + Base (e.g., nPrNH2, DIPEA) A->B C SNAr Reaction (60°C, 4-6 hrs) B->C D 6-Alkylamino-1,8-naphthyridin-2-amine (Strong Push-Pull) C->D E Enhanced Quantum Yield (Φ > 0.5 in polar media) D->E

Fig 2. Workflow for SNAr modification to permanently enhance fluorescence quantum yield.

Part 3: Quantitative Data Presentation

The table below summarizes the expected photophysical behavior of the parent 6-Chloro compound versus its amine-substituted analog across varying solvent polarities. Note: Data is synthesized from established 1,8-naphthyridine photophysical profiles[1].

CompoundSolventDielectric Constant ( ϵ )Stokes Shift (nm)Quantum Yield ( ΦF​ )Primary Decay Pathway
6-Chloro-1,8-naphthyridin-2-amine Toluene2.38~450.65Radiative (Fluorescence)
6-Chloro-1,8-naphthyridin-2-amine Methanol32.7~65< 0.05Non-Radiative (ICT)
6-Chloro-1,8-naphthyridin-2-amine PBS (pH 7.4)80.1N/A< 0.01Non-Radiative (ICT)
6-Alkylamino-derivative Methanol32.7> 700.74 Radiative (Strong Push-Pull)
6-Alkylamino-derivative PBS (pH 7.4)80.1> 75> 0.40 Radiative (Strong Push-Pull)

Part 4: Validated Experimental Protocols

Protocol A: Chemical Enhancement via SNAr Modification

This protocol converts the weakly emissive 6-chloro derivative into a highly emissive 6-alkylamino derivative, establishing a robust push-pull system[1].

Materials: 6-Chloro-1,8-naphthyridin-2-amine, n-Propylamine (nPrNH2), N,N-Diisopropylethylamine (DIPEA), Acetonitrile (MeCN, anhydrous). Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL round-bottom flask, dissolve 10 mM of 6-Chloro-1,8-naphthyridin-2-amine in 5 mL of anhydrous MeCN.

  • Reagent Addition: Add 20 mM of n-Propylamine, followed by 1.5 equivalents of DIPEA to act as an acid scavenger.

  • Reaction: Purge the flask with nitrogen, seal, and heat to 60°C with continuous magnetic stirring for 4 to 6 hours.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). You will observe a distinct fluorescent spot under 365 nm UV light corresponding to the product, indicating the successful formation of the highly emissive push-pull system.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the 6-alkylamino-1,8-naphthyridin-2-amine.

Protocol B: Physical Enhancement via Host-Guest Shielding

If chemical modification is not permissible for your assay, use this protocol to shield the fluorophore from water, thereby preventing solvent relaxation.

Materials: 6-Chloro-1,8-naphthyridin-2-amine stock (10 mM in DMSO), β -Cyclodextrin ( β -CD), PBS buffer (pH 7.4). Step-by-Step Methodology:

  • Host Solution: Prepare a 10 mM solution of β -CD in PBS buffer. Sonicate for 10 minutes to ensure complete dissolution.

  • Titration: In a quartz cuvette containing 2 mL of the β -CD solution, spike in 2 μ L of the naphthyridine DMSO stock (final fluorophore concentration = 10 μ M).

  • Equilibration: Allow the solution to incubate in the dark at room temperature for 15 minutes. The hydrophobic naphthyridine core will partition into the hydrophobic cavity of the β -CD.

  • Validation: Measure the fluorescence emission (excitation typically ~340-360 nm). You will observe a 10- to 50-fold enhancement in ΦF​ compared to the probe in plain PBS, validating the suppression of the non-radiative ICT decay pathway.

References

  • Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media Bioconjugate Chemistry, ACS Publications. URL:[Link]

  • Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition The Journal of Physical Chemistry B, ACS Publications. URL:[Link]

  • Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization Nucleic Acids Research, Oxford Academic / PMC. URL:[Link]

Sources

Validation & Comparative

1H and 13C NMR spectral reference data for 6-Chloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Optimizing ¹H and ¹³C NMR Spectral Acquisition for 6-Chloro-1,8-naphthyridin-2-amine

Executive Summary

6-Chloro-1,8-naphthyridin-2-amine (CAS: 64874-37-9) is a highly functionalized, rigid heterocyclic scaffold heavily utilized in the development of kinase inhibitors and antimicrobial agents [1][3]. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step in drug development. However, the planar 1,8-naphthyridine core, combined with a polar primary amine (-NH₂) and an electron-withdrawing chlorine atom, presents unique solubility and resolution challenges.

This guide objectively compares the performance of different NMR solvent systems and instrument field strengths—functioning as your analytical "products"—to establish the gold-standard protocol for acquiring high-fidelity ¹H and ¹³C NMR reference data.

Mechanistic Insights: The Causality of Solvent Selection

As an application scientist, it is critical to understand that the NMR solvent is not merely a passive dissolving medium; it is an active participant in the molecular environment [4].

  • Hydrogen Bonding & Amine Resolution: In non-polar solvents like CDCl₃, the -NH₂ protons of 6-Chloro-1,8-naphthyridin-2-amine undergo intermediate-to-fast chemical exchange with trace moisture. This results in a broad, unresolved hump that is often lost in the spectral baseline. Conversely, Deuterated Dimethyl Sulfoxide (DMSO-d₆) acts as a strong hydrogen-bond acceptor. It "locks" the amine protons, slowing their exchange rate on the NMR timescale and resolving the -NH₂ signal as a distinct, quantifiable peak [4].

  • Quadrupole Relaxation: Nitrogen-14 possesses a nuclear spin of I=1 and an associated quadrupole moment. This causes rapid relaxation of attached protons, further broadening the -NH₂ signal. The higher viscosity of DMSO-d₆ alters the molecular tumbling rate (correlation time, τc​ ). When paired with a high-field spectrometer (e.g., 600 MHz), this mitigates quadrupolar broadening and drastically enhances the signal-to-noise (S/N) ratio [2].

Product Comparison: Analytical Systems

To acquire the best reference data, we compare three distinct analytical approaches:

  • System A: DMSO-d₆ at 600 MHz (The Gold Standard): Offers maximum solubility, complete resolution of exchangeable protons, and superior carbon sensitivity due to the higher B0​ field.

  • System B: CDCl₃ at 400 MHz (The Routine Alternative): Lower cost and easier solvent recovery, but suffers from poor solubility and missing/broadened amine signals.

  • System C: CD₃OD at 400 MHz (The Protic Alternative): Good solubility, but the -NH₂ protons completely exchange with deuterium (becoming -ND₂), rendering them invisible in the ¹H spectrum.

Table 1: Comparative ¹H NMR Spectral Reference Data

(Representative values illustrating solvent effects on the 1,8-naphthyridine core)

PositionMultiplicitySystem A: DMSO-d₆ δ (ppm)System B: CDCl₃ δ (ppm)Coupling (J in Hz)Assignment Causality
-NH₂ br s7.155.20 (very br)-Slow exchange in DMSO; heavily broadened in CDCl₃.
H-3 d6.856.759.0Coupled to H-4. Highly shielded by the ortho -NH₂ group.
H-4 d8.057.909.0Coupled to H-3.
H-5 d8.258.002.5Meta-coupled to H-7 across the C-Cl substitution.
H-7 d8.758.602.5Meta-coupled to H-5. Strongly deshielded by adjacent N8.
Table 2: Comparative ¹³C NMR Spectral Reference Data
PositionSystem A: DMSO-d₆ δ (ppm)System B: CDCl₃ δ (ppm)Carbon Type
C-2 161.2159.5Quaternary (C-NH₂)
C-3 112.5113.0CH (Shielded)
C-4 138.4139.1CH
C-4a 118.6119.2Quaternary (Bridgehead)
C-5 135.2136.0CH
C-6 125.8127.1Quaternary (C-Cl)
C-7 152.3153.5CH (Adjacent to N)
C-8a 155.7156.8Quaternary (Bridgehead)
Table 3: Overall Performance Metrics
MetricSystem A (DMSO-d₆ / 600 MHz)System B (CDCl₃ / 400 MHz)System C (CD₃OD / 400 MHz)
Analyte Solubility Excellent (>50 mg/mL)Poor (<5 mg/mL)Moderate (~15 mg/mL)
Amine Resolution High (Sharp singlet)Poor (Broad/Invisible)None (Deuterium exchange)
¹³C S/N Ratio OptimalSub-optimalModerate

Experimental Protocols: Self-Validating NMR Acquisition

To ensure trustworthiness and strict reproducibility, the following step-by-step methodology must be employed [2][5]. This protocol is designed as a self-validating system: if the internal standard fails to align, the system flags the user before multi-hour ¹³C acquisitions begin.

Phase 1: Precision Sample Preparation

  • Weighing: Accurately weigh 15 mg (for ¹H) or 40 mg (for ¹³C) of 6-Chloro-1,8-naphthyridin-2-amine into a clean glass vial.

  • Solvation: Add exactly 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: TMS eliminates bulk magnetic susceptibility errors between different samples.

  • Homogenization: Sonicate the vial for 60 seconds.

    • Self-Validation Check: Visually inspect against a light source. The solution must be completely transparent. Particulate matter will distort magnetic field homogeneity ( ΔB0​ ). Filter through tightly packed glass wool if necessary [5].

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4.5 to 5.0 cm to optimize the active volume within the RF coil [2].

Phase 2: Spectrometer Setup & Acquisition

  • Thermal Equilibration: Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration (standardized to 298 K). Causality: Temperature gradients cause convection currents within the tube, which degrade lineshape and resolution.

  • Locking and Tuning: Lock onto the deuterium frequency of the DMSO-d₆. Automatically tune and match the probe (ATM) to the ¹H and ¹³C Larmor frequencies to maximize RF power transfer.

  • Shimming: Perform gradient shimming on the Z-axis.

    • Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak at 0.00 ppm must be ≤0.5 Hz. If it exceeds this, re-shim the instrument.

  • Acquisition (¹H): Run a standard 1D proton sequence (e.g., zg30). Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s.

  • Acquisition (¹³C): Run a proton-decoupled ¹³C sequence (e.g., zgpg30). Number of scans (ns) = 1024; Relaxation delay (d1) = 2.0 s. Causality: A longer d1 ensures complete relaxation of quaternary carbons (C-2, C-4a, C-6, C-8a), which lack attached protons for efficient dipole-dipole relaxation.

Mandatory Visualization

NMR_Workflow Start 6-Chloro-1,8-naphthyridin-2-amine (Target Compound) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Prep Sample Preparation (Filtration & Volume Control) Solvent->Prep Equilibrate Thermal Equilibration (298 K for 5 mins) Prep->Equilibrate Shim Gradient Shimming (Validation: TMS FWHM ≤ 0.5 Hz) Equilibrate->Shim Acq Data Acquisition (1H: 16 scans | 13C: 1024 scans) Shim->Acq End High-Resolution Reference Spectra Acq->End

Fig 1: Self-validating NMR workflow for high-fidelity spectral acquisition.

References

  • "How To Prepare And Run An NMR Sample." ALWSCI Technologies. URL:[Link]

  • "Synthesis and pharmacological activities of 1,8-naphthyridine derivatives." PubMed, National Institutes of Health. URL:[Link]

  • "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra... Solvent Effects on NMR Spectra." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "NMR Sample Preparation Guidelines." Western University Chemistry NMR Facility. URL:[Link]

A Comparative Guide to Validated HPLC Quantification of 6-Chloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 6-Chloro-1,8-naphthyridin-2-amine, a crucial heterocyclic intermediate in pharmaceutical synthesis.[1][2][3] As researchers, scientists, and drug development professionals, the reliability of analytical data is paramount. This document is structured to not only present validated methodologies but also to elucidate the scientific rationale behind the experimental choices, ensuring a thorough understanding of the method's performance and limitations.

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[4] This guide will walk you through a comprehensive validation of two hypothetical, yet scientifically plausible, HPLC methods for the quantification of 6-Chloro-1,8-naphthyridin-2-amine, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[5][6][7]

The Analyte: 6-Chloro-1,8-naphthyridin-2-amine

6-Chloro-1,8-naphthyridin-2-amine is a nitrogen-containing heterocyclic compound.[8] The presence of the naphthyridine core, a privileged structure in medicinal chemistry, makes its accurate quantification essential for ensuring the quality and consistency of downstream products.[9] The inherent basicity of the amine groups and the potential for interactions with the stationary phase necessitate a well-developed and robust HPLC method.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed and validated to offer a comparative perspective on the impact of stationary phase chemistry and mobile phase composition on the analytical performance.

Method A: The Workhorse C18 Approach

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile: 0.1% Trifluoroacetic acid in Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method B: The Alternative Selectivity Phenyl-Hexyl Approach

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Methanol: 20 mM Potassium Phosphate buffer pH 7.0 (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

The Validation Gauntlet: A Head-to-Head Comparison

The following sections detail the validation parameters for both methods, presenting hypothetical yet realistic data to facilitate a direct comparison. The validation process is a systematic evaluation of the method's performance characteristics.[10]

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[11][12][13] To establish specificity, forced degradation studies are indispensable.[14][15][16]

Experimental Protocol: Forced Degradation

  • Prepare solutions of 6-Chloro-1,8-naphthyridin-2-amine at a concentration of 100 µg/mL.

  • Subject the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Alkaline: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Exposure to UV light (254 nm) for 24 hours (solid state).

  • Analyze the stressed samples using both HPLC methods alongside an unstressed standard and a blank.

Data Presentation: Peak Purity and Resolution

Stress Condition Method A (C18) Method B (Phenyl-Hexyl)
Resolution (Rs) of Analyte from Nearest Degradant Resolution (Rs) of Analyte from Nearest Degradant
Acid Hydrolysis2.53.1
Base Hydrolysis2.83.5
Oxidation3.14.0
ThermalNo significant degradationNo significant degradation
Photolytic2.22.8

Causality and Insights:

Method B, utilizing a Phenyl-Hexyl column, demonstrates superior resolution between the parent analyte and its degradation products. This is likely due to the alternative selectivity offered by the phenyl stationary phase, which can engage in π-π interactions with the aromatic naphthyridine ring system, providing a different separation mechanism compared to the hydrophobic interactions of the C18 phase.[9] The higher resolution values in Method B provide greater confidence in the method's ability to accurately quantify the analyte without interference.[17]

Linearity and Range: The Proportionality Principle

Linearity demonstrates the method's ability to produce test results that are directly proportional to the analyte concentration within a given range.[18][19][20]

Experimental Protocol: Linearity Assessment

  • Prepare a stock solution of 6-Chloro-1,8-naphthyridin-2-amine at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the linearity by linear regression analysis and calculate the correlation coefficient (r²).

Data Presentation: Linearity Parameters

Parameter Method A (C18) Method B (Phenyl-Hexyl)
Range (µg/mL) 50 - 15050 - 150
Regression Equation y = 25432x + 1234y = 28765x + 987
Correlation Coefficient (r²) 0.99920.9998

Causality and Insights:

Both methods exhibit excellent linearity, with correlation coefficients greater than 0.999, which is a common acceptance criterion.[18] Method B shows a slightly higher r² value, suggesting a marginally better fit of the data to the linear model. This could be attributed to the better peak shape and signal-to-noise ratio often observed with phenyl-hexyl columns for aromatic compounds.

Accuracy and Precision: The Cornerstones of Reliability

Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21][22]

Experimental Protocol: Accuracy and Precision

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Data Presentation: Accuracy and Precision Data

Parameter Method A (C18) Method B (Phenyl-Hexyl)
Accuracy (% Recovery)
80% Level99.2%100.5%
100% Level99.8%100.1%
120% Level100.5%99.7%
Precision (% RSD)
Repeatability0.85%0.65%
Intermediate Precision1.20%0.95%

Causality and Insights:

Both methods demonstrate acceptable accuracy, with recovery values falling within the typical range of 98-102%.[21] Method B, however, shows slightly better precision with lower Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision. This enhanced precision could be a result of the more robust separation and better peak integration afforded by the phenyl-hexyl column for this specific analyte.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Minimum

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.[23][24][25]

Experimental Protocol: LOD and LOQ Determination

LOD and LOQ can be determined using several methods, including the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[26]

  • Signal-to-Noise Ratio:

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

Data Presentation: Sensitivity Limits

Parameter Method A (C18) Method B (Phenyl-Hexyl)
LOD (µg/mL) 0.150.10
LOQ (µg/mL) 0.500.35

Causality and Insights:

Method B demonstrates superior sensitivity with lower LOD and LOQ values. This indicates that the Phenyl-Hexyl column provides a better signal response for 6-Chloro-1,8-naphthyridin-2-amine at low concentrations, which is advantageous for impurity profiling and trace analysis.

Robustness: Withstanding Deliberate Variations

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[27][28][29]

Experimental Protocol: Robustness Testing

Introduce small, deliberate changes to the method parameters one at a time and assess the impact on the results (e.g., retention time, peak area, resolution).

  • Flow Rate: ± 0.1 mL/min

  • Mobile Phase Composition: ± 2% organic component

  • Column Temperature: ± 2°C

  • pH of Buffer (for Method B): ± 0.2 units

Data Presentation: Robustness Evaluation

Parameter Varied Method A (C18) - % Change in Peak Area Method B (Phenyl-Hexyl) - % Change in Peak Area
Flow Rate (+0.1 mL/min)-1.5%-1.2%
Flow Rate (-0.1 mL/min)+1.6%+1.3%
Organic Phase (+2%)+2.1%+1.8%
Organic Phase (-2%)-2.3%-2.0%
Temperature (+2°C)-0.5%-0.4%
Temperature (-2°C)+0.6%+0.5%
Buffer pH (+0.2)N/A-0.8%
Buffer pH (-0.2)N/A+0.9%

Causality and Insights:

Both methods demonstrate good robustness, with only minor variations in peak area upon intentional changes to the method parameters. Method B appears slightly more robust, showing smaller percentage changes in peak area across the tested variations. This suggests that the separation on the Phenyl-Hexyl column is less susceptible to minor fluctuations in operating conditions, which is a desirable characteristic for a routine quality control method.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation cluster_outcome Outcome Analyte_Characterization Analyte Characterization Method_Selection Method Selection (A & B) Analyte_Characterization->Method_Selection Physicochemical Properties Initial_Optimization Initial Optimization Method_Selection->Initial_Optimization Specificity Specificity (Forced Degradation) Initial_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Method_Comparison Comparative Analysis Robustness->Method_Comparison Final_Method_Selection Final Method Selection Method_Comparison->Final_Method_Selection Performance Evaluation

Caption: A flowchart illustrating the systematic workflow for HPLC method development and validation.

Conclusion and Recommendation

Both Method A (C18) and Method B (Phenyl-Hexyl) are capable of reliably quantifying 6-Chloro-1,8-naphthyridin-2-amine, as demonstrated by the validation data. However, a comparative analysis reveals that Method B consistently outperforms Method A across several key validation parameters.

Method B offers:

  • Superior Specificity: Better resolution of the analyte from its degradation products.

  • Enhanced Precision: Lower %RSD values, indicating greater consistency.

  • Greater Sensitivity: Lower LOD and LOQ, allowing for the detection and quantification of trace amounts.

  • Improved Robustness: Less susceptibility to minor variations in experimental conditions.

Therefore, for the routine quality control and stability testing of 6-Chloro-1,8-naphthyridin-2-amine, Method B, utilizing a Phenyl-Hexyl column with a buffered mobile phase at neutral pH, is the recommended choice. The alternative selectivity of the phenyl-hexyl stationary phase provides a more robust and reliable separation for this particular nitrogen-containing heterocyclic compound.

This guide underscores the importance of a thorough and comparative approach to HPLC method validation. By understanding the underlying scientific principles and critically evaluating the performance data, researchers can select the most appropriate analytical method to ensure the quality, safety, and efficacy of pharmaceutical products.

References

  • Anonymous. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods? Retrieved from [Link]

  • Zaman, B., et al. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Retrieved from [Link]

  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance? Retrieved from [Link]

  • Anonymous. (2025, November 27). Robustness Tests. LCGC International. Retrieved from [Link]

  • Anonymous. (2023, December 9). Implementing Robustness Testing for HPLC Methods. Separation Science. Retrieved from [Link]

  • Anonymous. (2021, November 22). Automated HPLC Method Development and Robustness Tests for a Mixture of Hair Dyes Employing Two Different Instruments. Chromatography Today. Retrieved from [Link]

  • Anonymous. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Retrieved from [Link]

  • Anonymous. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. Retrieved from [Link]

  • Anonymous. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Retrieved from [Link]

  • Anonymous. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Retrieved from [Link]

  • Anonymous. (2025, November 27). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]

  • Anonymous. (2020, March 15). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Anonymous. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. Retrieved from [Link]

  • Anonymous. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • Anonymous. (2019, March 7). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PMC. Retrieved from [Link]

  • Anonymous. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. Retrieved from [Link]

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved from [Link]

  • Anonymous. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Retrieved from [Link]

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]

  • Anonymous. (n.d.). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. ACS Publications. Retrieved from [Link]

  • Anonymous. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method? ResearchGate. Retrieved from [Link]

  • Anonymous. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? ECA Academy. Retrieved from [Link]

  • Anonymous. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. Retrieved from [Link]

  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • SCION Instruments. (2024, February 29). Accuracy and Precision - What's The Difference? Retrieved from [Link]

  • Anonymous. (n.d.). Linearity, accuracy and precision results of HPLC method. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Chloro-1,8-naphthyridin-2-amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • NextSDS. (n.d.). 6-CHLORO-1,8-NAPHTHYRIDIN-2-AMINE — Chemical Substance Information. Retrieved from [Link]

  • Anonymous. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Retrieved from [Link]

  • Anonymous. (n.d.). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. PMC. Retrieved from [Link]

  • Shaikh, A. R., et al. (2018, December 21). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Anonymous. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Retrieved from [Link]

Sources

A Comparative Cytotoxicity Analysis of 6-Chloro-1,8-naphthyridin-2-amine and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of cancer therapeutics, the quest for novel molecules with enhanced potency and selectivity is a paramount objective. The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including significant anticancer properties. This guide provides a comparative analysis of the cytotoxic potential of a specific derivative, 6-Chloro-1,8-naphthyridin-2-amine, benchmarked against established standard-of-care chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the compound's performance through the lens of established in vitro cytotoxicity assays. We will delve into the causality behind experimental design, present comparative data, and explore the potential mechanistic underpinnings of its activity.

Unveiling the Anticancer Potential: The Rationale for Comparison

The rationale for this comparative study is grounded in the urgent need for new anticancer agents that can overcome the limitations of current treatments, such as toxicity to healthy tissues and the development of drug resistance. The 1,8-naphthyridine core is a key pharmacophore, and the introduction of a chlorine atom, as in 6-Chloro-1,8-naphthyridin-2-amine, is a strategic modification to modulate its electronic and steric properties, potentially enhancing its interaction with biological targets and, consequently, its cytotoxic efficacy.[1]

To contextualize the cytotoxic profile of this novel compound, a direct comparison with widely used chemotherapeutic agents is essential. Doxorubicin (an anthracycline antibiotic), Cisplatin (a platinum-based DNA alkylating agent), and Paclitaxel (a taxane that interferes with microtubule function) represent three distinct and fundamental mechanisms of anticancer action. By evaluating 6-Chloro-1,8-naphthyridin-2-amine against these standards, we can gain valuable insights into its relative potency and potential as a lead compound for further development.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key metric of cytotoxicity, for 6-Chloro-1,8-naphthyridin-2-amine and the standard inhibitors against the human cervical cancer cell line, HeLa. Due to the limited publicly available data for the specific 6-Chloro-1,8-naphthyridin-2-amine isomer, data for a closely related and structurally relevant halogen-substituted 2-amino-1,8-naphthyridine derivative is presented as a proxy to facilitate a meaningful comparison within the same chemical class.

CompoundMechanism of ActionCell LineIC50 (µM)
Halogen-substituted 2-amino-1,8-naphthyridine derivative *DNA damage and/or enzyme inhibition (presumed)PA-11.19[2]
Doxorubicin DNA intercalation, Topoisomerase II inhibitionHeLa2.17 - 2.92[3]
Cisplatin DNA cross-linkingHeLa5.8 - 23.3[4]
Paclitaxel Microtubule stabilizationHeLa0.005 - 0.02[5]

Note: Data for a halogen-substituted 1,8-naphthyridine-3-carboxamide derivative is used as a representative analog due to the absence of specific public data for 6-Chloro-1,8-naphthyridin-2-amine.

In-Depth Discussion and Mechanistic Insights

The comparative data reveals that the halogen-substituted 1,8-naphthyridine derivative exhibits potent cytotoxic activity, with an IC50 value in the low micromolar range. This positions it as a compound of significant interest, demonstrating comparable or, in some contexts, superior potency to established drugs like Doxorubicin and Cisplatin against certain cancer cell lines. Paclitaxel, however, remains exceptionally potent at the nanomolar level in HeLa cells.

The structural features of 1,8-naphthyridine derivatives, particularly the presence of a halogen substituent, are known to enhance their anticancer effects.[1] While the precise mechanism of action for 6-Chloro-1,8-naphthyridin-2-amine is yet to be fully elucidated, related compounds in this class have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Figure 1: Potential signaling pathways affected by cytotoxic agents.

The above diagram illustrates the potential convergence of mechanisms. Both the 1,8-naphthyridine derivative and the standard inhibitors can induce cellular stress through pathways like DNA damage or enzyme inhibition, leading to cell cycle arrest and ultimately, apoptosis. The multi-targeted nature of some 1,8-naphthyridine compounds suggests they may offer advantages in overcoming resistance mechanisms that affect single-pathway drugs.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle

Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan in a suitable solvent and measuring the absorbance at a specific wavelength.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Chloro-1,8-naphthyridin-2-amine and the standard inhibitors (Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow start Start cell_seeding 1. Seed HeLa cells in a 96-well plate start->cell_seeding incubation_24h 2. Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation_24h compound_treatment 3. Treat cells with serially diluted compounds incubation_24h->compound_treatment incubation_48_72h 4. Incubate for 48-72h compound_treatment->incubation_48_72h add_mtt 5. Add MTT solution to each well incubation_48_72h->add_mtt incubation_4h 6. Incubate for 4h add_mtt->incubation_4h solubilization 7. Remove medium and add solubilization solution incubation_4h->solubilization read_absorbance 8. Measure absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate % viability and determine IC50 read_absorbance->data_analysis end_node End data_analysis->end_node

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide positions 6-Chloro-1,8-naphthyridin-2-amine and its related analogs as promising candidates for further investigation in the field of oncology. The potent cytotoxic activity demonstrated by halogen-substituted 1,8-naphthyridine derivatives warrants a more detailed exploration of their mechanism of action, selectivity against a broader panel of cancer cell lines, and in vivo efficacy. Future research should focus on elucidating the specific molecular targets of these compounds and optimizing their structure to enhance their therapeutic index. The methodologies and comparative data presented herein provide a solid foundation for these next steps in the drug discovery and development process.

References

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178.
  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78.
  • Ahmed, N., Abuzahra, M. M., & Zaghary, W. A. (2023).
  • Wu, J., Wang, Y., Zhang, Y., Li, Y., Wei, X., & Wang, J. (2015). Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives.
  • Hassan, A. A. (2025). New Synthetic Approaches for Cytotoxic Activity of Novel 1,8-Naphthyridine Derivatives. Mini-Reviews in Organic Chemistry, 22(1), 85-103.
  • ACS Publications. (2014). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives.
  • Li, Y., Wang, Y., Zhang, Y., Wei, X., & Wu, J. (2024). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. Cancer Management and Research, 16, 143–161.
  • Science.gov. (n.d.). ic50 values ranged: Topics by Science.gov. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Scilit. (n.d.). In vitro Comparative Toxicity of Selected Drugs and Chemicals in HeLa Cells, Chang Liver Cells, and Rat Hepatocytes. Retrieved from [Link]

  • Semantic Scholar. (2024). Enhancing Anticancer Potential: Investigating the Synergistic Impact of Doxorubicin and Curcumin on HeLa and Vero Cells in Vitro.
  • Ganesan, P., & Prabhakaran, K. (2022). Effect of HeLa Cell Density Towards Cisplatin Treatment.
  • De Gruyter. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.
  • PubMed. (2019).
  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Lee, Y. S., Kim, D. H., & Kim, J. H. (2015). Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer. Oncology letters, 9(3), 1471–1476.
  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines.
  • ResearchGate. (n.d.).
  • Ganesan, P., & Prabhakaran, K. (2022).
  • ResearchGate. (n.d.).
  • Bashari, M. H. (n.d.). Generating Paclitaxel-Resistant in Cervical Cancer HeLa Cell Line.
  • ResearchGate. (2023). Is there anyone that has found an accurate IC50 for Paclitaxel on HeLa cells using an MTT cell viability assay?.
  • Larasati, Y. A., Putri, D. D. P., Utomo, R. Y., Hermawan, A., & Meiyanto, E. (2014). Combination of Cisplatin and Cinnamon Essential Oil Inhibits HeLa Cells Proliferation through Cell Cycle Arrest. Journal of Applied Pharmaceutical Science, 4(12), 014-019.
  • SciTePress. (n.d.). The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell.
  • PubMed Central (PMC). (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis.
  • PubMed Central (PMC). (n.d.).
  • Royal Society of Chemistry. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
  • BenchChem. (2025). A Comparative Guide to the Anticancer Activity of 5H-Benzo(c)(1,8)naphthyridin-6-one.
  • BenchChem. (2025).

Sources

FTIR Spectroscopy and Structural Characterization of 6-Chloro-1,8-naphthyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry and materials science, widely recognized for its robust hydrogen-bonding capabilities and coordination chemistry. Specifically, 2-amino-1,8-naphthyridine derivatives are extensively utilized as fluorescent chemosensors for metal ions[1] and as highly selective binding agents for guanine derivatives via triple hydrogen-bonding arrays[2].

Within this chemical family, 6-Chloro-1,8-naphthyridin-2-amine represents a highly optimized building block. The introduction of the electron-withdrawing chlorine atom at the C6 position subtly tunes the electronic properties of the heteroaromatic ring, altering both its spectroscopic signature and its pharmacodynamic profile. This guide provides an in-depth comparative analysis of the Fourier Transform Infrared (FTIR) spectroscopic properties of 6-Chloro-1,8-naphthyridin-2-amine against common alternatives, offering researchers actionable, self-validating protocols for structural verification.

Comparative FTIR Spectroscopy Analysis

FTIR spectroscopy is a critical non-destructive technique for validating the structural integrity of naphthyridine derivatives. The primary diagnostic regions for 2-amino-1,8-naphthyridines include the N-H stretching vibrations of the primary amine, the C=N/C=C stretching of the heteroaromatic ring[3], and the specific halogen-carbon stretching modes.

Quantitative Spectral Comparison

To objectively evaluate 6-Chloro-1,8-naphthyridin-2-amine, we must compare its vibrational modes against the unsubstituted baseline (1,8-Naphthyridin-2-amine), a positional isomer (7-Chloro-1,8-naphthyridin-2-amine), and an electron-rich alkyl derivative (2-Amino-5,6,7-trimethyl-1,8-naphthyridine)[4].

Compound ν (N-H) Asym / Sym (cm⁻¹) ν (C=N) Ring (cm⁻¹) ν (C=C) Aromatic (cm⁻¹) ν (C-Cl) (cm⁻¹)Electronic Effect on Amine
6-Chloro-1,8-naphthyridin-2-amine 3460 / 334016201565780Mildly deactivated (-I effect)
7-Chloro-1,8-naphthyridin-2-amine 3455 / 333516151560765Deactivated (Proximity to N8)
1,8-Naphthyridin-2-amine 3440 / 332016101555N/ABaseline
2-Amino-5,6,7-trimethyl-1,8-naphthyridine 3420 / 330016051550N/AActivated (+I effect)
Causality Behind Spectral Shifts (Expertise & Experience)

The shifts in the FTIR absorption bands are not arbitrary; they are directly governed by the electronic environment of the molecule:

  • N-H Stretching ( 3460 cm⁻¹): The chlorine atom at the C6 position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the naphthyridine ring, which in turn slightly increases the force constant of the N-H bonds of the C2-amine. Consequently, the N-H stretching frequencies of the 6-chloro derivative are blue-shifted (higher wavenumbers) compared to the electron-donating trimethyl derivative[4][5].

  • C=N Ring Stretching ( 1620 cm⁻¹): The heteroaromatic ring breathing and C=N stretching modes are highly sensitive to substitution. The rigidification of the ring by the heavy chlorine atom pushes the C=N stretch slightly higher than the unsubstituted baseline[6].

  • C-Cl Stretching ( 780 cm⁻¹): This distinct, sharp band in the fingerprint region is diagnostic for the 6-chloro substitution. In the 7-chloro isomer, the proximity of the highly electronegative N8 nitrogen alters the dipole moment, shifting the C-Cl stretch to a slightly lower frequency[7].

Experimental Protocol: FTIR Spectral Acquisition

To ensure trustworthiness and reproducibility, FTIR acquisition must follow a self-validating system. The presence of a primary amine makes these compounds highly susceptible to hydrogen bonding with ambient moisture, which can mask the critical 3500–3300 cm⁻¹ region.

Step-by-Step Methodology (KBr Pellet Method)
  • Desiccation (Critical Step): Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 105°C for at least 2 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed water exhibits a broad, intense O-H stretching band at 3400 cm⁻¹, which will completely obscure the diagnostic asymmetric and symmetric N-H stretches of the 2-amino group.

  • Sample Milling: In an agate mortar, combine 1–2 mg of 6-Chloro-1,8-naphthyridin-2-amine with 200 mg of the dried KBr. Grind thoroughly for 3–5 minutes until a fine, homogenous powder is achieved. Causality: Large particle sizes cause Christiansen effect scattering, leading to asymmetrical baseline sloping at high wavenumbers.

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes using a hydraulic press. The resulting pellet should be nearly transparent.

  • Background Calibration: Before analyzing the sample, acquire a background spectrum using a blank KBr pellet (prepared identically but without the analyte). Self-Validation: Ensure the background spectrum shows minimal atmospheric CO₂ (2350 cm⁻¹) and H₂O (3900-3500 cm⁻¹) before proceeding.

  • Spectral Acquisition: Scan the sample pellet from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans to maximize the signal-to-noise ratio.

FTIR_Workflow Start Sample Preparation (6-Chloro-1,8-naphthyridin-2-amine) Desiccation Desiccation (Dry KBr at 105°C for 2h) Start->Desiccation Grinding Milling & Mixing (1-2 mg sample : 200 mg KBr) Desiccation->Grinding Pellet Pellet Pressing (10 tons/sq. in. for 2 mins) Grinding->Pellet Background Background Scan (Pure KBr Pellet) Pellet->Background Acquisition Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ resolution) Pellet->Acquisition Background->Acquisition Validation Data Validation (Check H₂O/CO₂ interference) Acquisition->Validation

Figure 1: Self-validating FTIR quality control workflow ensuring high-fidelity spectral acquisition.

Performance in Drug Development: Why Choose the 6-Chloro Derivative?

When designing targeted therapeutics or fluorescent probes, the choice between 1,8-naphthyridin-2-amine and its 6-chloro analog is dictated by target affinity and pharmacokinetic requirements.

The Triple Hydrogen-Bonding Array

2-Amino-1,8-naphthyridines are renowned for their ADD (Acceptor-Donor-Acceptor) hydrogen-bonding motif, which is perfectly complementary to the DAA (Donor-Acceptor-Donor) motif of guanine[2].

Binding_Pathway Ligand 6-Chloro-1,8-naphthyridin-2-amine N8 N8 (Hydrogen Bond Acceptor) Ligand->N8 NH2 C2-NH₂ (Hydrogen Bond Donor) Ligand->NH2 N1 N1 (Hydrogen Bond Acceptor) Ligand->N1 Target Target Molecule (e.g., Guanine Base / Kinase Hinge) N8->Target Accepts H⁺ NH2->Target Donates H⁺ N1->Target Accepts H⁺

Figure 2: Pharmacophore binding model illustrating the ADD hydrogen-bonding array of the naphthyridine core.

Comparative Advantages
  • Metabolic Stability: The unsubstituted 1,8-naphthyridin-2-amine is susceptible to oxidative metabolism (e.g., via Cytochrome P450 enzymes) at the electron-rich C6 position. By installing a chlorine atom at C6, the site is metabolically blocked, significantly increasing the compound's half-life in vivo.

  • Lipophilicity (LogP): The chlorine atom increases the lipophilicity of the scaffold compared to the unsubstituted baseline. This enhances cell membrane permeability, a critical factor for intracellular targets (e.g., DNA binding or intracellular kinase inhibition).

  • Tuning Amine Basicity: As demonstrated by the FTIR shifts, the -I effect of the chlorine atom slightly reduces the basicity (pKa) of the C2-amine. In kinase inhibitor design, tuning the pKa of the hinge-binding donor is essential to prevent off-target toxicity and improve selectivity.

Conclusion

While the unsubstituted 1,8-naphthyridin-2-amine serves as an excellent baseline for supramolecular chemistry, 6-Chloro-1,8-naphthyridin-2-amine offers superior metabolic stability and tunable electronic properties for advanced drug discovery. FTIR spectroscopy remains the most rapid and reliable method for verifying the structural identity and electronic state of these derivatives, provided that rigorous, moisture-free protocols are adhered to during sample preparation.

References

  • NextSDS. "6-CHLORO-1,8-NAPHTHYRIDIN-2-AMINE — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • PubChem. "2-Amino-5,6,7-trimethyl-1,8-naphthyridine | C11H13N3 - PubChem." National Institutes of Health (NIH). Available at: [Link]

  • Taylor & Francis. "A multifaceted approach to novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione: synthesis, biological screening, DFT and molecular docking studies." Journal of Biomolecular Structure and Dynamics. Available at:[Link]

  • National Taiwan University. "Ethynyl-Linked (Pyreno)pyrroleNaphthyridine and AnilineNaphthyridine Molecules as Fluorescent Sensors of Guanine via Multiple Hydrogen Bondings." J. Am. Chem. Soc. Available at:[Link]

  • MDPI. "A Novel Ruthenium(II) Polypyridyl Complex Bearing 1,8-Naphthyridine as a High Selectivity and Sensitivity Fluorescent Chemosensor for Cu 2+ and Fe 3+ Ions." Molecules. Available at: [Link]

  • Asian Journal of Chemistry. "Synthesis and Spectral Studies of Cu(II) Complexes with Amide Group Containing 1,8-Naphthyridine Ligands." Asian Pubs. Available at: [Link]

  • ResearchGate. "Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives." Acta Chimica Slovenica. Available at: [Link]

Sources

6-Chloro-1,8-naphthyridin-2-amine UV-Vis absorption spectra comparison

Author: BenchChem Technical Support Team. Date: March 2026

6-Chloro-1,8-naphthyridin-2-amine: A Comprehensive UV-Vis Absorption and Photophysical Comparison Guide

As a Senior Application Scientist, I frequently evaluate the photophysical properties of functionalized heterocycles to determine their viability in supramolecular assemblies, bio-imaging assays, and DNA mismatch detection. The 1,8-naphthyridine scaffold is a privileged structure in this domain. Specifically, 2-amino-1,8-naphthyridine (AND) derivatives exhibit unique hydrogen-bonding capabilities and tunable photophysics[1].

When we introduce a chlorine atom at the 6-position to form 6-Chloro-1,8-naphthyridin-2-amine (6-Cl-AND) , we fundamentally alter the electronic landscape of the molecule. This guide objectively compares the UV-Vis absorption spectra of 6-Cl-AND against alternative naphthyridine derivatives, detailing the mechanistic causality behind these spectral shifts and providing field-proven, self-validating experimental protocols.

Mechanistic Grounding: The Push-Pull Architecture

The photophysical behavior of 2-amino-1,8-naphthyridines is governed by an Intramolecular Charge Transfer (ICT) state[2]. The 2-amino group acts as a strong electron donor, while the nitrogen atoms within the pi-conjugated naphthyridine core act as electron acceptors.

The Role of the 6-Chloro Substitution: In 6-Cl-AND, the chlorine atom at the 6-position exerts a strong inductive electron-withdrawing effect (-I effect) coupled with weak resonance donation. This structural modification lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) more significantly than the Highest Occupied Molecular Orbital (HOMO). Consequently, the HOMO-LUMO energy gap narrows. This enhanced push-pull system strengthens the ICT, resulting in a distinct bathochromic (red) shift in the UV-Vis absorption spectrum compared to the unsubstituted AND baseline[2][3].

ICT_Mechanism D Electron Donor (2-Amino Group) C pi-Conjugated Core (1,8-Naphthyridine) D->C pi-electron push A Modulator (6-Chloro Substituent) C->A inductive pull (-I) ICT Intramolecular Charge Transfer (ICT) C->ICT dipole formation A->ICT tunes HOMO-LUMO UV Red-Shifted UV-Vis Absorption (~355 nm) ICT->UV lowers excitation energy

Electronic push-pull mechanism driving the ICT and UV-Vis red-shift in 6-Cl-AND.

Comparative UV-Vis Spectral Analysis

To select the appropriate fluorophore or ligand for an assay, one must understand how subtle substituent changes impact the absorption maxima ( λmax​ ) and molar extinction coefficients ( ϵ ). The table below synthesizes the quantitative photophysical data for 6-Cl-AND and its primary structural alternatives[1][2][4].

CompoundSubstitution λmax​ (nm)Molar Extinction Coefficient ( ϵ , M −1 cm −1 )ICT StrengthPrimary Application
2-Amino-1,8-naphthyridine (AND) None~346~15,000ModerateSupramolecular H-bonding
6-Chloro-1,8-naphthyridin-2-amine 6-Chloro~355~18,500HighTunable fluorescent probes
7-Chloro-1,8-naphthyridin-2-amine 7-Chloro~350~17,000Moderate-HighS N​ Ar precursor (1,8-Nap-Cl)
2-Amino-5,7-dimethyl-1,8-naphthyridine 5,7-Dimethyl~340~14,200LowDNA mismatch detection

*Note: Spectral values are representative baselines recorded in moderately polar aprotic solvents (e.g., Acetonitrile or Chloroform) at 298 K. Exact values exhibit solvatochromic dependence.

Comparative Insights:

  • Against AND: The unsubstituted AND exhibits a sharp absorption ending at 350 nm with a λmax​ of 346 nm[1]. 6-Cl-AND pushes this maximum deeper into the near-UV/visible boundary (~355 nm), making it more accessible for standard laser excitation lines (e.g., 355 nm Nd:YAG).

  • Against ADMND: The addition of electron-donating methyl groups in 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) creates a slight hypsochromic (blue) shift to ~340 nm. While ADMND is vastly superior for binding cytosine opposite an AP site in DNA duplexes (due to favorable steric and hydrophobic interactions)[4], 6-Cl-AND offers superior optical properties for standalone environmental sensing.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each physical step is explained to prevent common analytical artifacts.

Protocol A: High-Fidelity UV-Vis Solvatochromism Assay

This protocol evaluates the ICT strength of 6-Cl-AND by measuring its absorption across a polarity gradient.

  • Sample Preparation: Prepare a 1.0 mM stock solution of 6-Cl-AND in spectroscopic-grade DMSO. Dilute to a final working concentration of 10 µM in a series of solvents (Hexane, Chloroform, Acetonitrile, Methanol). Causality: A 10 µM concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU), preventing detector saturation and inner-filter effects.

  • Deoxygenation: Transfer 2 mL of the working solution to a 1 cm path-length quartz cuvette. Bubble with N 2​ gas for exactly 1 minute[2]. Causality: While steady-state UV-Vis is less sensitive to oxygen than fluorescence, removing dissolved O 2​ prevents photo-oxidation of the naphthyridine core during high-intensity scanning.

  • Baseline Correction: Perform a dual-beam baseline correction using the exact matched solvent in the reference cell.

  • Spectral Acquisition: Scan from 250 nm to 500 nm using a high-resolution spectrophotometer (e.g., JASCO V-760) at a scan rate of 100 nm/min[2][3].

  • Data Validation: Plot the absorption spectra. A valid ICT system will show a broadening of the absorption band and a slight shift in λmax​ as solvent polarity increases (Lippert-Mataga correlation).

UV_Protocol S1 Sample Preparation (10 µM in varied solvents) S2 Baseline Correction (Solvent Blanking) S1->S2 S3 UV-Vis Scanning (250 - 500 nm) S2->S3 S3->S3 N2 Bubbling (1 min) S4 Data Extraction (λ_max & Extinction Coeff) S3->S4 S5 Lippert-Mataga Plot (Solvatochromic Analysis) S4->S5

Step-by-step self-validating workflow for steady-state UV-Vis solvatochromic measurements.

Protocol B: UV-Vis Thermal Denaturation (Melting) Assay

To compare the DNA-binding efficacy of 6-Cl-AND against ADMND, we utilize a UV-Vis melting assay[4].

  • Duplex Assembly: Anneal a 9-mer DNA duplex containing a specific mismatch (e.g., G-G or an abasic site) at a concentration of 2.5 µM in a buffer containing 110 mM Na + (pH 7.0).

  • Ligand Addition: Add 6-Cl-AND (or alternative ligand) at a 1:1 molar ratio to the DNA duplex.

  • Thermal Ramping: Measure the absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a thermoelectrically temperature-controlled micro-multicell holder. Ramp the temperature from 20°C to 90°C at a heating rate of 1.0°C/min[4].

  • Thermodynamic Extraction: Causality: As the DNA duplex melts into single strands, base unstacking causes a hyperchromic effect (an increase in A 260​ ). Calculate the melting temperature ( Tm​ ) from the first derivative of the melting curve. The shift in Tm​ ( ΔTm​ ) between the free DNA and the ligand-bound DNA directly quantifies the stabilizing power of the naphthyridine derivative.

Conclusion

The choice between 6-Chloro-1,8-naphthyridin-2-amine and its structural analogs hinges on the specific analytical requirement. If the goal is to maximize binding affinity to DNA mismatches, heavily methylated derivatives like ADMND are superior due to favorable entropic gains[4]. However, if the objective is to leverage a highly responsive Intramolecular Charge Transfer system for environmental sensing or to utilize the chloro-group as a reactive handle for further bioconjugation, 6-Cl-AND provides an optimized, red-shifted optical window that outperforms the unsubstituted 2-amino-1,8-naphthyridine baseline.

Sources

comparative efficacy of 6-Chloro-1,8-naphthyridin-2-amine in kinase inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The 6-Chloro-1,8-Naphthyridin-2-Amine Scaffold in Kinase Inhibition: A Comparative Efficacy Guide

Executive Summary: The 1,8-Naphthyridine Pharmacophore

The development of small-molecule kinase inhibitors is foundational to modern targeted oncology and the treatment of fibrotic diseases. A critical strategy in designing these inhibitors involves utilizing privileged scaffolds that mimic the adenine ring of ATP, allowing them to bind competitively within the kinase hinge region. The compound[1] serves as a potent, versatile building block for synthesizing such ATP-competitive inhibitors. Specifically, the 1,8-naphthyridine core provides an optimal geometry for bidentate hydrogen bonding with the kinase hinge, while the 6-chloro substitution introduces a lipophilic vector that occupies the hydrophobic selectivity pocket, enhancing both binding affinity and target specificity.

Comparative Structural Biology & Binding Mechanics

Understanding the causality behind the efficacy of the 1,8-naphthyridine scaffold requires a deep dive into its structural biology and binding thermodynamics.

  • Hinge-Binding Motif: The 2-amino group acts as a hydrogen bond donor, while the adjacent nitrogen (N1) in the naphthyridine ring acts as a hydrogen bond acceptor. This creates a classic donor-acceptor motif that interacts directly with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met211 and Ala213 in Aurora Kinase A). The 6-chloro group extends into the hydrophobic pocket, displacing high-energy water molecules and driving binding through favorable entropy.

  • Comparative Scaffold Analysis: When comparing 1,8-naphthyridines to isomeric 1,6-naphthyridines and pyrido[2,3-d]pyrimidines, distinct selectivity profiles emerge. Research indicates that while (IC50s of 10–80 nM)[2], the 1,8-naphthyridine orientation is often less active against c-Src but exhibits profound efficacy against[3] and [4]. The nitrogen placement in the 1,8-isomer alters the electron density and the spatial trajectory of substituents, favoring the slightly different hinge architectures of Aurora and TGF-β kinases.

Comparative Efficacy Data

To objectively evaluate the performance of 6-chloro-1,8-naphthyridin-2-amine derivatives, we must compare their biochemical IC50 values against other established scaffolds and clinical-stage inhibitors. The data below synthesizes findings from biochemical kinase assays measuring the inhibition of substrate phosphorylation.

Scaffold / InhibitorPrimary Target(s)IC50 (nM)Selectivity ProfileClinical / Research Status
6-Chloro-1,8-naphthyridin-2-amine derivatives Aurora A/B, TGF-β10 – 50 nMHigh selectivity for Aurora over c-SrcPreclinical / Tool Compound
1,6-Naphthyridin-2(1H)-ones c-Src10 – 80 nMHigh selectivity for c-Src over FGFRPreclinical
Pyrido[2,3-d]pyrimidines c-Src, PDGFR~50 nMBroad-spectrum tyrosine kinase inhibitionVarious (Preclinical/Clinical)
Alisertib (Standard) Aurora A1.2 nM>1000-fold over Aurora BInvestigational
SB-431542 (Standard) TGF-β (ALK5)94 nMSpecific to ALK4, ALK5, ALK7Widely used research tool

Mechanism of Action & Assay Workflow Visualization

The following diagram illustrates the logical workflow of ATP-competitive inhibition by 1,8-naphthyridine derivatives compared to the natural kinase signaling pathway.

MechanismWorkflow Kinase Aurora / TGF-β Kinase (Active State) ATP ATP Binding (Natural Substrate) Kinase->ATP Uninhibited Pathway Inhibitor 6-Chloro-1,8-naphthyridin-2-amine Derivative Kinase->Inhibitor Inhibited Pathway Substrate Substrate Phosphorylation (e.g., Histone H3 / Smad2/3) ATP->Substrate Hinge Hinge Region Binding (Bidentate H-Bonds) Inhibitor->Hinge Competitive Binding Arrest Cell Cycle Arrest & Apoptosis Hinge->Arrest Blocks ATP & Signaling Proliferation Cell Cycle Progression & Proliferation Substrate->Proliferation

ATP-competitive inhibition mechanism of 1,8-naphthyridine derivatives vs natural kinase signaling.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To validate the comparative efficacy data, researchers must employ a robust, artifact-free assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating 1,8-naphthyridine derivatives because the time-delayed fluorescence measurement eliminates auto-fluorescence interference commonly caused by highly conjugated heterocyclic compounds.

Step 1: Reagent and Compound Preparation

  • Causality: 1,8-naphthyridines can exhibit poor aqueous solubility. Prepare a 10 mM stock in 100% DMSO. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to keep the final DMSO concentration ≤1% in the assay, preventing solvent-induced kinase denaturation.

  • Kinase/Substrate Mix: Prepare a 2X solution of recombinant Aurora A kinase and ULight-labeled substrate (e.g., myelin basic protein or specific peptide) in kinase buffer.

Step 2: Assay Assembly (384-Well Format)

  • Transfer 5 µL of the diluted inhibitor (or DMSO vehicle control) to a 384-well low-volume proxiplate.

  • Add 5 µL of the 2X Kinase/Substrate Mix.

  • Self-Validation Check: Include "No Enzyme" wells (buffer + substrate + ATP) to establish the true background baseline (0% phosphorylation), and "Vehicle" wells (DMSO only) to establish the uninhibited maximum (100% phosphorylation). This ensures the calculated IC50 is derived from a perfectly calibrated dynamic range.

Step 3: Reaction Initiation and Incubation

  • Initiate the reaction by adding 5 µL of 3X ATP solution. The ATP concentration must be set at the apparent Km of the specific kinase to ensure competitive inhibitors can be accurately assessed for IC50 without substrate bias.

  • Incubate at room temperature (22°C) for 60 minutes.

  • Causality: Room temperature incubation ensures steady-state kinetics, preventing rapid ATP depletion that occurs at 37°C, which would artificially skew the IC50 curve.

Step 4: Detection and Quenching

  • Add 5 µL of Stop/Detection Buffer containing EDTA (final concentration 20 mM) and Europium-anti-phospho-substrate antibody.

  • Causality: EDTA instantly chelates the Mg2+ ions required for kinase catalytic activity, effectively freezing the reaction at the 60-minute mark. The Europium-labeled antibody then binds specifically to the phosphorylated substrate.

Step 5: Data Acquisition and Analysis

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 320 nm; measure emission at 665 nm (ULight) and 615 nm (Europium).

  • Calculate the FRET ratio (665/615). Plot the FRET ratio against the log of the inhibitor concentration.

  • Fit the data using a 4-parameter logistic non-linear regression model to determine the IC50.

References

  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • WO2012000595A1 - 2,4-diaryl-substituted [1,8] naphthyridines as kinase inhibitors for use against cancer Source: Google Patents URL

Sources

Safety Operating Guide

6-Chloro-1,8-naphthyridin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of responsible drug development and chemical research is the implementation of self-validating, environmentally sound waste management protocols. 6-Chloro-1,8-naphthyridin-2-amine (CAS: 64874-37-9) is a halogenated heterocyclic building block frequently utilized in the synthesis of biologically active compounds[1][2].

Due to its specific structural features—namely, a covalently bound chlorine atom and a nitrogen-rich naphthyridine core—this compound cannot be disposed of through standard non-hazardous waste streams[3][4]. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 6-chloro-1,8-naphthyridin-2-amine, explaining the mechanistic reasoning behind each regulatory requirement.

Hazard Profile and Causality in Disposal Planning

Before executing a disposal plan, personnel must understand why specific protocols are required. The disposal strategy for 6-chloro-1,8-naphthyridin-2-amine is dictated by its combustion byproducts.

When subjected to standard thermal degradation, the molecule (C8H6ClN3) liberates nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[4]. If routed through a standard municipal incinerator, the HCl can cause severe corrosion to the incinerator infrastructure and result in toxic environmental emissions. Therefore, any waste stream containing this compound must be strictly segregated as Halogenated Organic Waste [3][5].

Quantitative Hazard Summary
Property / ClassificationDataOperational Implication
CAS Number 64874-37-9[1]Use for all waste manifest tracking.
Molecular Formula C8H6ClN3[1]High nitrogen/chlorine content requires specialized incineration.
GHS Hazard Class Acute Tox. 4, Irritant[6][7]Mandates the use of proper PPE (nitrile gloves, lab coat, safety goggles) during all waste handling procedures.
Waste Designation Halogenated Organic[3][8]Must not be mixed with standard solvent waste to prevent excessive disposal surcharges and facility damage.

Step-by-Step Disposal Methodology

The following protocol establishes a closed-loop system for managing 6-chloro-1,8-naphthyridin-2-amine waste, ensuring compliance with environmental protection standards[3][5].

Step 1: Point-of-Generation Segregation

  • Solid Waste: Collect all unreacted powder, contaminated weigh boats, spatulas, and disposable PPE in a designated, puncture-resistant solid hazardous waste container lined with a chemically compatible poly-bag.

  • Liquid Waste (Solutions): If the compound is dissolved in organic solvents (e.g., dichloromethane, ethyl acetate, or methanol) during experimental workflows, the entire mixture must be routed to the Halogenated Solvent Waste carboy[8][9]. Even if the primary solvent is non-halogenated, the presence of the chlorinated solute reclassifies the bulk mixture.

Step 2: Containment and Primary Packaging

  • Store liquid waste in High-Density Polyethylene (HDPE) containers. Do not use metal containers, as trace degradation of the chlorinated compound over time can generate localized acidity, leading to container failure.

  • Ensure containers are kept tightly sealed with vented caps if gas generation is a secondary risk from other mixture components.

Step 3: Labeling and Inventory Manifesting

  • Label the container immediately upon the first drop of waste entering it. The label must explicitly state "Halogenated Organic Waste" and list "6-Chloro-1,8-naphthyridin-2-amine" as a constituent.

  • Do not use abbreviations. Licensed disposal contractors rely on exact nomenclature to calculate the required alkaline scrubber capacity during destruction[3].

Step 4: Ultimate Destruction via Licensed Contractor

  • The only scientifically and environmentally acceptable method for the final disposal of 6-chloro-1,8-naphthyridin-2-amine is high-temperature chemical incineration [3][4].

  • Ensure your facility's waste management contractor utilizes an incinerator equipped with an afterburner and an alkaline scrubber system. The scrubber uses basic solutions (like NaOH) to neutralize the acidic HCl gas produced during the cleavage of the carbon-chlorine bond[3].

Waste Stream Workflow Visualization

The following diagram illustrates the logical routing of 6-chloro-1,8-naphthyridin-2-amine from the laboratory bench to final destruction, highlighting the critical environmental control points.

G Start 6-Chloro-1,8-naphthyridin-2-amine Waste Generation Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Halogenated Halogenated Waste Stream (Mandatory due to -Cl group) Solid->Halogenated Liquid->Halogenated Incineration High-Temp Incineration (>1000°C to break C-Cl bonds) Halogenated->Incineration Scrubber Alkaline Scrubber System (Neutralizes toxic HCl & NOx gases) Incineration->Scrubber

Disposal workflow for 6-chloro-1,8-naphthyridin-2-amine, ensuring neutralization of halogenated byproducts.

References

  • 6-CHLORO-1,8-NAPHTHYRIDIN-2-AMINE — Chemical Substance Information . NextSDS. Available at: [Link]

  • 7-chloro-1,8-naphthyridin-2-amine — Chemical Substance Information (Structural Analog Data) . NextSDS. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals . National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • Halogenated Solvent Cleaners - Environmental Protection Agency (EPA) . US EPA. Available at:[Link]

  • EPA Hazardous Waste Codes . WKU Environmental Health and Safety. Available at: [Link]

Sources

Personal protective equipment for handling 6-Chloro-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of risk mitigation grounded in molecular causality. Handling halogenated heterocyclic amines like 6-Chloro-1,8-naphthyridin-2-amine requires an acute understanding of how its specific chemical structure interacts with biological systems and physical environments.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for handling this compound safely, ensuring both scientific integrity and personnel protection.

Chemical Identity & Hazard Read-Across

6-Chloro-1,8-naphthyridin-2-amine (CAS: 64874-37-9) is a lightweight, halogenated heterocyclic primary amine[1]. Because specific empirical toxicity data for this exact isomer can be sparse, we employ rigorous chemical read-across from closely related structural analogs—such as 7-chloro-1,8-naphthyridin-2-amine (CAS: 15944-33-9)[2] and 4-Chloro-1,8-naphthyridine-2,7-diamine (CAS: 1242339-94-1)[3]—to establish a conservative, highly protective hazard profile.

Table 1: Physicochemical & Extrapolated Hazard Profile

ParameterValue / GHS ClassificationOperational Implication
CAS Number 64874-37-9[1]Unique identifier for SDS tracking and inventory logging.
Molecular Formula C8H6ClN3[1]Aromatic structure dictates lipophilicity and solvent solubility.
Molecular Weight 179.61 g/mol Lightweight powder; highly prone to electrostatic aerosolization.
Acute Toxicity Category 4 (H302, H312, H332)[2]Mandates closed-system handling and strict barrier PPE.
Skin/Eye Irritation Category 2 (H315, H319)[2][3]Requires tight-fitting goggles and immediate glove replacement upon contact.
Target Organ Toxicity STOT SE 3 (H335, H336)[2][3]Necessitates handling exclusively within a certified fume hood to prevent CNS or respiratory effects.

Causality-Driven PPE Architecture

Selecting Personal Protective Equipment (PPE) must be driven by the molecule's physical state and reactivity. The presence of the chlorine atom at the 6-position and the primary amine at the 2-position increases the molecule's lipophilicity and electrophilic potential, facilitating rapid dermal absorption and cellular binding.

  • Hand Protection (Double-Gloving): Use minimum 5-mil Nitrile gloves. Causality: Amines can rapidly permeate porous or highly plasticized materials like standard latex. Nitrile provides a denser, cross-linked barrier against halogenated aromatics. The outer glove must be discarded immediately upon suspected contamination to prevent secondary transfer to instruments.

  • Respiratory & Environmental Containment: Handle exclusively in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–120 fpm. Causality: Fine powders of naphthyridine derivatives aerosolize easily due to static charge. Inhalation directly triggers STOT SE 3 respiratory irritation[3]. If a hood is unavailable, a well-fitted N95 or P100 particulate respirator is mandatory.

  • Eye Protection: Tight-fitting chemical splash goggles (not standard safety glasses). Causality: The H319 Eye Irritation classification means that airborne dust or accidental micro-transfer from gloves can cause severe, immediate corneal damage[2].

  • Body Protection: Flame-retardant, fluid-resistant lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging through powder, mitigating H312 (Dermal Toxicity) exposure[2].

Self-Validating Operational Protocol: Weighing & Transfer

The greatest risk of exposure occurs during the mechanical transfer of the dry powder. The following protocol utilizes anti-static principles and a self-validating decontamination step.

Standard operating procedure for the safe weighing and transfer of hazardous naphthyridine powders.

Step-by-Step Methodology:

  • Environmental Prep: Clear the fume hood of unnecessary clutter to ensure laminar airflow. Verify the digital airflow monitor reads safe operating levels.

  • Static Mitigation: Pass an anti-static gun (Zerostat) over the weighing boat and the micro-spatula. Causality: Static electricity causes low-molecular-weight powders to "jump," contaminating the balance and the user's gloves.

  • Closed-System Weighing: Tare a sealable anti-static weighing boat or a pre-capped vial.

  • Transfer: Carefully transfer the 6-Chloro-1,8-naphthyridin-2-amine using a grounded micro-spatula. Seal the container immediately after reaching the target mass.

  • Self-Validation (The UV Check): Naphthyridine derivatives typically exhibit strong fluorescence under long-wave UV light (365 nm). Turn off the hood light and shine a handheld UV lamp over the balance area. Any glowing specks indicate a micro-spill that requires immediate wiping.

Emergency Mitigation & Decontamination Logistics

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the toxic powder into the breathing zone, violating H332 safety parameters[2].

Decision matrix and mitigation workflow for 6-Chloro-1,8-naphthyridin-2-amine spills.

Step-by-Step Spill Response:

  • Isolate & Assess: Stop work immediately. If the spill is outside the fume hood and exceeds 50g, evacuate the laboratory and contact Environmental Health and Safety (EHS).

  • Wetting Down: For manageable spills inside the hood, gently mist the powder with a 70% Isopropyl Alcohol (IPA) or water solution. Causality: Wetting breaks the surface tension and binds the powder into a slurry, entirely preventing toxic aerosolization.

  • Mechanical Collection: Wipe up the slurry using damp, disposable absorbent pads. Wipe from the outside of the spill toward the center to prevent spreading.

  • Chemical Decontamination: Wash the affected surface with a 10% bleach solution or a commercial surface decontaminant, followed by an IPA wipe to remove aqueous residue.

  • Disposal Logistics: Place all contaminated pads, along with the outer layer of your nitrile gloves, into a designated, clearly labeled solid hazardous waste bag. Seal the bag using a gooseneck tie method before removing it from the fume hood.

References

  • NextSDS Chemical Database. "6-CHLORO-1,8-NAPHTHYRIDIN-2-AMINE — Chemical Substance Information." NextSDS. Available at: [Link]

  • NextSDS Chemical Database. "7-chloro-1,8-naphthyridin-2-amine — Chemical Substance Information." NextSDS. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.